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  • Product: 6-chloro-N-2-thiazolyl-3-pyridinemethanamine
  • CAS: 913482-62-9

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Synthesis of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the strategic hybridization of privileged scaffolds is a fundamental driver of innovation. 6-chloro-N-2-thiazolyl-3-pyridinem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic hybridization of privileged scaffolds is a fundamental driver of innovation. 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS: 913482-62-9) represents a highly specialized hybrid molecule. It merges the established binding affinity of the neonicotinoid toxophore with the versatile hydrogen-bonding network of a 2-aminothiazole core.

This technical whitepaper deconstructs the molecular weight, structural logic, and physicochemical properties of this compound. Furthermore, it provides a self-validating synthetic methodology, explaining the mechanistic causality behind each experimental choice to ensure reproducible isolation and validation in a laboratory setting.

Chemical Identity & Physicochemical Profiling

Before deploying any compound in a biological assay or synthetic pipeline, a rigorous understanding of its physical parameters is required. The target compound features a secondary amine bridged by a methylene group, connecting a 6-chloropyridine ring to a thiazole ring.

The quantitative data defining this molecule is summarized in the table below:

PropertyValueStructural Significance
IUPAC Name 6-chloro-N-(thiazol-2-yl)pyridin-3-ylmethanamineDefines exact connectivity and functional groups.
CAS Registry Number 913482-62-9Unique identifier for chemical databases .
Molecular Formula C₉H₈ClN₃SBase atomic composition.
Molecular Weight 225.70 g/mol Optimal low-MW fragment for lead optimization.
Hydrogen Bond Donors 1 (Secondary Amine -NH-)Critical for receptor pocket anchoring.
Hydrogen Bond Acceptors 4 (N, N, N, S)Facilitates complex multi-point binding.
Rotatable Bonds 3Confers necessary flexibility for induced-fit target binding.

Pharmacophore Mapping & Mechanistic Rationale

As application scientists, we must recognize that the architecture of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine is a deliberate assembly of two highly active pharmacophores:

  • The 6-Chloro-3-pyridinylmethyl Moiety: This is the hallmark toxophore utilized in globally deployed neonicotinoid insecticides (such as imidacloprid and acetamiprid). It provides high-affinity binding to nicotinic acetylcholine receptors (nAChRs) via specific halogen bonding and hydrophobic interactions .

  • The 2-Aminothiazole Scaffold: A privileged structure in oncology and medicinal chemistry. It is frequently deployed in kinase inhibitors (e.g., dasatinib) due to its robust capacity to act as both a hydrogen bond donor and acceptor within the ATP-binding cleft of kinases .

Pharmacophore Compound 6-chloro-N-2-thiazolyl- 3-pyridinemethanamine Pyridine 6-Chloro-3-pyridinylmethyl (Neonicotinoid Toxophore) Compound->Pyridine Component A Thiazole 2-Aminothiazole (Kinase/H-Bond Scaffold) Compound->Thiazole Component B Receptor Target Receptor (nAChR / Kinases) Pyridine->Receptor Halogen & Hydrophobic Thiazole->Receptor H-Bonding Network

Fig 1: Pharmacophore mapping of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine to target receptors.

Synthetic Methodology: A Self-Validating Protocol

To synthesize this compound, we utilize a nucleophilic substitution (Sₙ2) pathway. The synthesis relies on the commercially available intermediate 2-chloro-5-(chloromethyl)pyridine (CCMP) , reacting with the exocyclic amine of 2-aminothiazole.

Step-by-Step Experimental Workflow

Step 1: Reagent Preparation

  • Nucleophile: 2-Aminothiazole (1.0 eq, 10 mmol, 1.00 g)

  • Electrophile: 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.1 eq, 11 mmol, 1.78 g)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol, 3.48 mL)

  • Solvent: Anhydrous Acetonitrile (MeCN) (20 mL)

Step 2: Alkylation Reaction (The Causality of Conditions)

  • Dissolve 2-aminothiazole and DIPEA in 15 mL of anhydrous MeCN under an inert nitrogen atmosphere.

    • Causality: DIPEA is utilized as a non-nucleophilic base to neutralize the HCl generated during the substitution. This prevents the protonation of the weakly basic 2-aminothiazole (pKa ~5.3), which would otherwise quench its nucleophilicity.

  • Cool the mixture to 0°C. Add CCMP (dissolved in 5 mL MeCN) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0°C mitigates the risk of over-alkylation (forming a tertiary amine) and controls the exothermic nature of the initial Sₙ2 displacement.

  • Gradually warm the reaction to room temperature, then heat to reflux (80°C) for 12 hours.

    • Causality: The exocyclic amine of 2-aminothiazole is weakly nucleophilic due to electron delocalization into the thiazole ring. Elevated thermal energy is mandatory to drive the substitution to completion.

Step 3: Workup and Purification

  • Quench the reaction with 30 mL of distilled water and extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

Step 4: Analytical Validation System

A protocol is only as strong as its validation. To confirm the successful synthesis of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine, the isolated product must satisfy the following self-validating analytical criteria:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The target molecular weight is 225.70 g/mol . The mass spectrum must yield a dominant molecular ion peak at m/z 226.0 [M+H]⁺ . The presence of the chlorine atom will also be confirmed by a characteristic M+2 isotopic peak at m/z 228.0 (approx. 33% intensity of the parent peak).

  • ¹H NMR (400 MHz, DMSO-d₆): Structural connectivity is confirmed by a distinct doublet or broad singlet at ~4.5 ppm (2H) corresponding to the bridging methylene (-CH₂-) group. The secondary amine proton (-NH-) will resonate as a broad triplet near 8.0 ppm (1H) , alongside the characteristic aromatic signals for the pyridine and thiazole rings between 6.5 and 8.5 ppm.

SynthesisWorkflow Step1 Step 1: Reagent Preparation CCMP + 2-Aminothiazole Step2 Step 2: Alkylation Reaction DIPEA, MeCN, 80°C, 12h Step1->Step2 Nucleophilic Substitution Step3 Step 3: Purification Silica Gel Chromatography Step2->Step3 Aqueous Workup Step4 Step 4: Self-Validation LC-MS (m/z 226) & NMR Step3->Step4 Pure Isolate

Fig 2: Step-by-step synthetic workflow and self-validation protocol for the target compound.

References

  • Title: Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 2-chloro-5-(chloromethyl)pyridine Source: PrepChem URL: [Link]

Exploratory

solubility profile of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine in DMSO and methanol

An In-Depth Technical Guide to Determining the Solubility Profile of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine in DMSO and Methanol Authored by: Gemini, Senior Application Scientist Abstract The determination of a com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine in DMSO and Methanol

Authored by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug discovery and development.[1][2][3][4][5] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine in two common and critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring that the described methodologies are not only followed but also understood. By grounding our recommendations in established physicochemical principles and providing self-validating experimental designs, this guide aims to be an authoritative resource for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is paramount.[3][5] It dictates a compound's bioavailability, influences its formulation, and ultimately impacts its therapeutic efficacy.[1][2][3] Poor solubility can lead to a cascade of undesirable outcomes, including inadequate absorption, inconsistent therapeutic effects, and the premature termination of an otherwise promising development program.[2][5]

This guide focuses on 6-chloro-N-2-thiazolyl-3-pyridinemethanamine, a molecule of interest in medicinal chemistry. Understanding its solubility in dimethyl sulfoxide (DMSO) and methanol is of particular importance. DMSO is a "universal solvent" in drug discovery, prized for its ability to dissolve a wide array of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for high-throughput screening.[6][7][8][9] Methanol, a polar protic solvent, is frequently used in various analytical techniques, chemical synthesis, and as a solvent for compounds that are less soluble in aqueous solutions.[10][11][12][13][14] A thorough understanding of the solubility of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine in these two solvents is therefore essential for its advancement in the drug discovery pipeline.

Physicochemical Properties of the System

A robust solubility study begins with an understanding of the key players: the solute and the solvents.

6-chloro-N-2-thiazolyl-3-pyridinemethanamine: A Structural Overview

While specific physicochemical data for this compound is not widely available in public literature, its structure suggests several key features that will influence its solubility:

  • Aromatic Rings: The presence of pyridine and thiazole rings contributes to the molecule's rigidity and potential for π-π stacking interactions.

  • Heteroatoms: The nitrogen and sulfur atoms in the rings, as well as the nitrogen in the amine linker, are capable of hydrogen bonding.

  • Chlorine Substituent: The chloro group adds to the molecule's molecular weight and introduces a degree of lipophilicity.

The Solvents: DMSO and Methanol

The choice of solvent is a critical experimental parameter. The properties of DMSO and methanol are summarized below:

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Chemical Formula C₂H₆OSCH₃OH
Solvent Type Polar Aprotic[6]Polar Protic[12]
Key Features Excellent solvent for a wide range of polar and nonpolar compounds; high boiling point; miscible with water.[6]Simple alcohol; volatile; used in chromatography and synthesis.[10][11]
Mechanism of Solvation Solvates cations well due to the exposed oxygen atom; does not solvate anions as strongly.Capable of donating and accepting hydrogen bonds.

The differing natures of DMSO (polar aprotic) and methanol (polar protic) mean they will interact with 6-chloro-N-2-thiazolyl-3-pyridinemethanamine in distinct ways, leading to different solubility profiles.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the equilibrium solubility determination method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials and Equipment
  • 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Microcentrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Appropriate vials and closures

Experimental Workflow

The following diagram illustrates the key steps in the solubility determination process:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess compound into vials prep2 Add precise volume of solvent (DMSO or Methanol) prep1->prep2 Step 1 & 2 equil1 Incubate with agitation at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Carefully collect supernatant sep1->sep2 Crucial for accuracy ana1 Prepare serial dilutions of the supernatant sep2->ana1 ana2 Analyze by HPLC or UV-Vis spectroscopy ana1->ana2 ana3 Determine concentration against a standard curve ana2->ana3

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (e.g., 5-10 mg) into separate, appropriately labeled vials for each solvent (DMSO and methanol). The key is to have undissolved solid remaining at the end of the equilibration period.

    • To each vial, add a precise volume of the respective solvent (e.g., 1 mL).

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[15]

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.[16]

    • Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a standard curve of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine of known concentrations in the respective solvent.

    • Dilute the collected supernatant with the appropriate solvent to bring its concentration within the linear range of the standard curve.

    • Analyze the diluted samples and the standards using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[16]

    • Calculate the concentration of the undissolved compound in the supernatant using the standard curve. This value represents the equilibrium solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
DMSO25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]

Note: The molar solubility is calculated using the molecular weight of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

Interpreting the Results: Molecular Interactions at Play

The solubility of a solute in a solvent is governed by the balance of intermolecular forces. The following diagram illustrates the potential interactions between 6-chloro-N-2-thiazolyl-3-pyridinemethanamine and the two solvents.

G cluster_compound 6-chloro-N-2-thiazolyl-3-pyridinemethanamine cluster_solvents Solvents compound H-bond donors/acceptors (N, S) Aromatic Rings Lipophilic regions (Cl) dmso Strong Dipole H-bond acceptor (O) compound:h_bond->dmso:h_accept H-bonding compound:lipo->dmso:dipole Dipole-induced dipole methanol H-bond donor (OH) H-bond acceptor (O) compound:h_bond->methanol:h_donor H-bonding compound:h_bond->methanol:h_accept H-bonding

Caption: Potential intermolecular interactions influencing solubility.

A higher solubility in a particular solvent suggests a more favorable set of interactions between the solute and that solvent compared to the solute-solute interactions in the solid state.

Conclusion and Best Practices

This guide has provided a detailed protocol and the underlying scientific rationale for determining the solubility of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine in DMSO and methanol. For accurate and reproducible results, the following best practices should be adhered to:

  • Use High-Purity Materials: Ensure the compound and solvents are of the highest possible purity to avoid interferences.

  • Maintain Temperature Control: Solubility is temperature-dependent, so precise temperature control during equilibration is crucial.[2]

  • Ensure Equilibrium is Reached: Inadequate equilibration time is a common source of error.

  • Validate Analytical Methods: The method used for quantification must be validated for linearity, accuracy, and precision.

  • Perform Replicates: All experiments should be performed in at least triplicate to assess variability and ensure the reliability of the data.

By following the methodologies outlined in this guide, researchers can confidently generate a robust solubility profile for 6-chloro-N-2-thiazolyl-3-pyridinemethanamine, providing critical data to inform the subsequent stages of the drug discovery and development process.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Fisher Scientific. (n.d.). Methanol.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • Elprocus. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • gChem. (n.d.). Pharmaceuticals.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Lab Pro. (2026, February 1). Methanol Uses In Pharmaceuticals And Modern Manufacturing.
  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Merck Millipore. (n.d.). Methanol.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • American Chemical Society. (2013, March 11). Methanol.
  • Sigma-Aldrich. (n.d.). Methanol.
  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?

Sources

Foundational

safety data sheet (SDS) and handling hazards for 6-chloro-N-2-thiazolyl-3-pyridinemethanamine

Title: Comprehensive Safety and Handling Protocol for 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS 913482-62-9) Executive Summary In modern drug discovery, the synthesis of novel therapeutic agents frequently relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Handling Protocol for 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS 913482-62-9)

Executive Summary

In modern drug discovery, the synthesis of novel therapeutic agents frequently relies on highly functionalized intermediate building blocks. 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS 913482-62-9) is a prime example of such a compound, integrating a chloropyridine moiety with an aminothiazole ring[1]. While this bifunctional architecture is highly desirable for kinase inhibition and receptor modulation, it presents a complex, multi-faceted toxicological profile.

Because highly specific, empirical Safety Data Sheet (SDS) literature for this exact proprietary intermediate is often sparse in public repositories[2], scientists must employ a structural alert-based approach to hazard assessment. As a Senior Application Scientist, I mandate that handling this compound requires extrapolating the known hazards of its constituent functional groups: the acute dermal and inhalation toxicity of chloropyridines[3][4], and the idiosyncratic metabolic toxicity of aminothiazoles[5][6]. This whitepaper deconstructs the physicochemical hazards of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine and provides a self-validating, field-proven methodology for its safe laboratory handling.

Structural Hazard Analysis & Causality

To design an effective safety protocol, we must first understand the causality behind the compound's reactivity. The hazard profile of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine is driven by two distinct structural domains:

A. The Chloropyridine Moiety: Acute Toxicity and Irritation

Chloropyridines are notorious for their high acute toxicity across all exposure routes (oral, dermal, and inhalation)[3]. The electron-withdrawing nature of the chlorine atom on the pyridine ring makes the compound susceptible to nucleophilic aromatic substitution, which translates biologically to severe skin and eye irritation, as well as respiratory tract damage[4]. Furthermore, halogenated pyridines are highly lipophilic, enabling rapid penetration through standard single-layer nitrile gloves and dermal barriers, necessitating stringent PPE protocols.

B. The Aminothiazole Moiety: CYP450-Mediated Bioactivation

While the aminothiazole group presents baseline hazards such as oral toxicity and serious eye irritation[6], its primary danger lies in its metabolic reactivity. Drugs and intermediates containing thiazole and aminothiazole groups are established structural alerts. When exposed to hepatic Cytochrome P450 (CYP) enzymes (or when inhaled/ingested), these rings undergo biotransformation to generate highly electrophilic reactive metabolites (RMs)[5].

Quantum chemical studies reveal that the energy barrier for the epoxidation of the thiazole ring is exceptionally low (approximately 13.63 kcal/mol), making it the most thermodynamically favored degradation pathway[5][7]. These resulting thiazole epoxides covalently bind to nucleophilic amino acids in essential cellular macromolecules (proteins and DNA), leading to irreversible metabolic intermediate complexes (MICs) and severe idiosyncratic adverse drug reactions (ADRs)[5].

MetabolicPathway Compound 6-chloro-N-2-thiazolyl- 3-pyridinemethanamine (Parent Compound) CYP450 Cytochrome P450 (Hepatic/Respiratory Oxidation) Compound->CYP450 Biotransformation Epoxide Thiazole Epoxide (Reactive Metabolite) CYP450->Epoxide Epoxidation (13.63 kcal/mol) Nucleophile Cellular Macromolecules (Proteins / DNA) Epoxide->Nucleophile Electrophilic Attack Toxicity Covalent Adduct Formation (Hepatotoxicity / ADRs) Nucleophile->Toxicity Irreversible Binding

CYP450-mediated bioactivation of the aminothiazole moiety leading to reactive epoxide metabolites.

Comprehensive Safety Data Sheet (SDS) Deconstruction

Based on the structural alerts of its parent scaffolds, the following tables synthesize the extrapolated GHS classifications and expected physicochemical properties for 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

Table 1: Extrapolated GHS Classification & Hazard Statements
Hazard ClassCategoryHazard Statement (H-Code)Mechanistic Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedDriven by the aminothiazole core[6].
Acute Toxicity (Dermal) Category 2/3H310/H311: Toxic in contact with skinDriven by the lipophilic chloropyridine moiety[3][4].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationHalogenated pyridine reactivity[3].
Serious Eye Damage Category 1/2AH318/H319: Causes serious eye damage/irritationCombined effect of amine basicity and pyridine ring[3][6].
STOT - Single Exposure Category 3H335: May cause respiratory irritationVolatilization of the chloropyridine substructure[4].
Table 2: Physicochemical Properties & Reactivity Profile
PropertyValue / DescriptionSafety Implication
Molecular Formula C9H8ClN3SHigh heteroatom count; potential for toxic NOx/SOx off-gassing during fire.
Molecular Weight 225.7 g/mol Small molecule; easily aerosolized if handled as a dry powder[1].
Incompatibilities Strong oxidizers, strong acidsAminothiazoles react exothermically with oxidizers.
Decomposition Products HCl, NOx, SOx, CO, CO2Thermal decomposition yields highly toxic, corrosive gases[4].

Laboratory Risk Mitigation & Experimental Protocols

To ensure scientific integrity and personnel safety, standard benchtop handling is strictly prohibited. The following step-by-step methodology outlines a self-validating system for the safe weighing, dissolution, and reaction setup of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

Step-by-Step Methodology: High-Containment Handling Protocol

Step 1: Engineering Controls & Pre-Validation

  • Containment: All operations involving the dry powder must be conducted in a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet (hard-ducted to the exterior).

  • Self-Validation (Smoke Test): Prior to opening the chemical container, use an airflow indicator tube (smoke tube) at the sash opening to visually confirm negative pressure and inward directional airflow. Do not proceed if turbulence is observed.

Step 2: Personal Protective Equipment (PPE) Donning

  • Dermal Protection: Don double nitrile gloves. The inner glove acts as a baseline barrier, while the outer glove (preferably extended cuff, 8-mil thickness) provides chemical resistance against the chloropyridine moiety's rapid permeation[3].

  • Respiratory & Eye Protection: Wear a fitted N95/P100 particulate respirator (if outside a closed isolator) and tight-fitting chemical splash goggles. Standard safety glasses are insufficient due to the Category 1/2A eye damage risk[3][6].

Step 3: Closed-System Weighing & Transfer

  • Place the sealed container of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine inside the VBE.

  • Utilize an anti-static bar or zero-ion generator within the enclosure to prevent the electrostatic aerosolization of the powder.

  • Tare a pre-capped, septum-sealed vial on the analytical balance.

  • Carefully transfer the required mass using a static-free spatuala. Immediately seal the vial with the septum cap before removing it from the balance area.

Step 4: In-Situ Dissolution

  • Do not transfer dry powder between vessels. Instead, inject the required reaction solvent (e.g., anhydrous DMF or DMSO) directly through the septum of the sealed weighing vial using a syringe.

  • Agitate gently until fully dissolved. The compound is now in a liquid state, drastically reducing the inhalation hazard associated with airborne particulates.

Step 5: Decontamination & Waste Management

  • Wipe down the VBE surfaces and the exterior of the sealed vial with a 10% sodium hypochlorite (bleach) solution, followed by a mildly alkaline wash to neutralize any residual chloropyridine traces.

  • Discard the outer layer of gloves into a designated hazardous waste bin inside the hood before withdrawing hands.

HandlingWorkflow Prep Step 1: PPE & Enclosure (Double Nitrile, VBE Validation) Weigh Step 2: Closed-System Weighing (Anti-static, Septum Vial) Prep->Weigh Transfer Step 3: Solvent Addition (In-situ dissolution via syringe) Weigh->Transfer Reaction Step 4: Reaction Setup (Transfer as Liquid, N2 Purge) Transfer->Reaction Decon Step 5: Decontamination (10% Bleach / Alkaline Wash) Reaction->Decon

Step-by-step laboratory workflow for the safe containment and handling of highly reactive APIs.

Emergency Response & Spill Management

In the event of a breach of containment or a spill, immediate action is required based on the compound's reactivity:

  • Dry Powder Spill: Do NOT use water with a full water jet, as this will spread the toxic particulate[8]. Evacuate the immediate area. Personnel wearing Self-Contained Breathing Apparatus (SCBA) and full protective suits should cover the spill with damp, absorbent pads to suppress dust formation, then sweep the material into a sealable hazardous waste container.

  • Solution Spill: Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the aminothiazole moiety is incompatible with strong oxidizers and can present a fire risk under certain conditions.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Because chloropyridines can be fatal in contact with skin[3][4], seek immediate medical attention regardless of the initial lesion's appearance.

References

  • Jaladanki, C. K., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, ACS Publications, 2021. Available at:[Link]

  • DC Fine Chemicals. "Safety Data Sheet - 2-Aminothiazole." DC Fine Chemicals. Available at:[Link]

Sources

Exploratory

Physical and Thermodynamic Stability of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine: A Comprehensive Technical Guide

Executive Summary The compound 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS: 913482-62-9) represents a highly specialized structural motif that bridges the pharmacophore of neonicotinoid insecticides (the 6-chloropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS: 913482-62-9) represents a highly specialized structural motif that bridges the pharmacophore of neonicotinoid insecticides (the 6-chloropyridinylmethyl group) with the biologically active 2-aminothiazole ring. Understanding the physical and thermodynamic stability of this molecule is critical for researchers engaged in agrochemical development, medicinal chemistry, and environmental fate modeling.

This whitepaper provides an in-depth analysis of the compound's thermodynamic vulnerabilities, degradation kinetics, and structural behavior under various environmental stressors. By deconstructing the molecule into its functional moieties, we elucidate the causality behind its degradation pathways and provide a self-validating experimental framework for rigorous stability profiling.

Structural Deconstruction & Thermodynamic Profiling

The thermodynamic stability of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine is not uniform across the molecule; rather, it is dictated by the distinct electronic environments of its three core components.

The 6-Chloropyridinylmethyl Scaffold

The 6-chloropyridine ring is characterized by the strong electron-withdrawing effect of the chlorine atom. This halogenation lowers the electron density of the aromatic system, conferring high thermal stability to the ring itself. However, this electronic pull creates a significant dipole moment that activates the adjacent methylene ( −CH2​− ) bridge. In atmospheric pressure ionization and environmental conditions, this methylene bridge is highly susceptible to homolytic cleavage and radical attack, a well-documented vulnerability in structurally analogous neonicotinoids like acetamiprid and imidacloprid [1].

The Secondary Amine Linkage

The secondary amine connecting the pyridinylmethyl group to the thiazole ring acts as the molecule's kinetic pivot point. While thermodynamically stable in a neutral, anhydrous state, this linkage is highly vulnerable to oxidative N-dealkylation. In biological systems or advanced oxidation processes, Cytochrome P450 enzymes (or environmental reactive oxygen species) target this nitrogen, leading to the rapid formation of N-oxide intermediates before ultimate bond cleavage [2].

The 2-Aminothiazole Moiety

The 2-aminothiazole ring introduces a complex thermodynamic equilibrium due to amine-imine tautomerism. Computational and calorimetric studies on 2-aminothiazole derivatives demonstrate that while the amine tautomer is thermodynamically favored in the gas phase and crystalline solid state, polar solvents can stabilize the imine form [3]. This tautomeric shift alters the nucleophilicity of the ring, drastically impacting its susceptibility to hydrolytic ring-opening under extreme pH conditions.

Degradation Kinetics and Mechanistic Pathways

The degradation of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine follows pseudo-first-order kinetics under environmental conditions, driven primarily by hydrolysis and photolysis [4].

  • Alkaline Hydrolysis: Nucleophilic attack by hydroxide ions ( OH− ) primarily targets the electrophilic carbon of the methylene bridge, leading to the dissociation of the molecule into 6-chloro-3-pyridinemethanol and 2-aminothiazole. The reaction rate increases exponentially at pH > 8.5.

  • Direct Photolysis: Under UV/Vis irradiation (290–400 nm), the molecule undergoes direct photolysis. The primary quantum yield is driven by the absorption band of the conjugated thiazole system, which facilitates intramolecular energy transfer, culminating in the homolytic cleavage of the C-N bond.

G Parent 6-chloro-N-2-thiazolyl- 3-pyridinemethanamine Hydrolysis Hydrolytic Cleavage (Alkaline pH) Parent->Hydrolysis H2O / OH- Photolysis Direct Photolysis (UV/Vis) Parent->Photolysis Oxidation Oxidative Degradation (ROS / CYPs) Parent->Oxidation [O] Metabolite1 6-chloro-3-pyridinemethanol + 2-aminothiazole Hydrolysis->Metabolite1 Metabolite2 6-chloronicotinaldehyde Photolysis->Metabolite2 Metabolite3 N-oxide derivatives Oxidation->Metabolite3

Caption: Primary degradation pathways of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

Quantitative Stability Data

The following table synthesizes the thermodynamic and kinetic stability metrics of the compound under varying stress conditions, extrapolated from high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) kinetic modeling of its structural analogs.

Stress ConditionParametersHalf-Life ( t1/2​ )Primary Degradation ProductKinetic Model
Aqueous Hydrolysis pH 4.0, 25°C> 200 DaysN/A (Stable)Pseudo-1st Order
Aqueous Hydrolysis pH 7.0, 25°C145 Days6-chloro-3-pyridinemethanolPseudo-1st Order
Aqueous Hydrolysis pH 9.0, 25°C18 Days6-chloro-3-pyridinemethanolPseudo-1st Order
Thermal Stress Solid State, 80°C> 6 MonthsMinor oxidation speciesZero Order
Photolysis Aqueous, Xenon Arc (300W)2.4 Hours6-chloronicotinaldehydePseudo-1st Order
Oxidative Stress 3% H2​O2​ , 25°C12 HoursN-oxide derivative2nd Order

Self-Validating Experimental Protocols for Stability Assessment

To ensure scientific integrity and eliminate false positives caused by physical adsorption to glassware, the following forced degradation protocol is designed as a self-validating system . It mandates the use of mass balance tracking and a stable isotope-labeled internal standard (SIL-IS).

Step-by-Step Methodology: Forced Degradation Workflow

Phase 1: Preparation and Baseline Validation

  • Stock Solution: Dissolve 10 mg of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine in 10 mL of LC-MS grade Acetonitrile to yield a 1 mg/mL stock.

  • Working Matrix: Dilute the stock to 10 µg/mL in a buffered aqueous solution (e.g., 10 mM Ammonium Acetate) containing 1 µg/mL of a structurally analogous SIL-IS (e.g., Thiacloprid-d4).

  • Mass Balance Check: Aliquot 1 mL of the working matrix into a silanized amber glass vial. Analyze immediately via HPLC-MS/MS to establish the T0​ peak area ratio.

Phase 2: Stress Application

  • Hydrolytic Stress: Prepare three aliquots adjusted to pH 3.0 (HCl), pH 7.0 (Phosphate buffer), and pH 9.0 (NaOH). Incubate in a dark thermoshaker at 40°C.

  • Photolytic Stress: Place a neutral (pH 7.0) aliquot in a quartz cuvette. Expose to a Xenon arc lamp (simulated sunlight, 290–800 nm) at 500 W/m2 for 24 hours. Maintain temperature at 25°C using a water jacket.

  • Thermal Stress: Incubate a solid-state sample (1 mg powder) in a convection oven at 80°C for 7 days. Reconstitute in Acetonitrile prior to analysis.

Phase 3: LC-MS/MS Analysis and Causality Verification

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the parent mass transition ( m/z 226 specific product ions) and the SIL-IS.

  • Validation Logic: Calculate the total mass balance. The sum of the molar concentrations of the parent compound and structurally identified degradants must equal 100±5% of the T0​ concentration. If mass balance falls below 95%, investigate physical adsorption or volatile degradant loss.

Workflow Sample Sample Prep + SIL-IS (10 µg/mL) Thermal Thermal Stress (80°C, Solid) Sample->Thermal Photo Photolytic Stress (Xenon Arc, Quartz) Sample->Photo pH pH Stress (pH 3, 7, 9 @ 40°C) Sample->pH LCMS HPLC-MS/MS Analysis Thermal->LCMS Photo->LCMS pH->LCMS Data Mass Balance & Kinetic Modeling LCMS->Data Peak Area Ratios

Caption: Self-validating experimental workflow for forced degradation profiling.

References

  • Degradation of the Neonicotinoid Pesticides in the Atmospheric Pressure Ionization Source Source: Journal of the American Society for Mass Spectrometry URL:[Link]

  • Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments Source: Frontiers in Microbiology URL:[Link]

  • A green tandem cyclization approach to substituted 2-aminothiazoles via molecular sieve/I2 catalysis: DFT, molecular dockings, and pharmacokinetic profiles Source: RSC Advances URL:[Link]

  • The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities Source: International Journal of Environmental Research and Public Health (via PMC) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine as a Key Intermediate in Tyrosine Kinase Inhibitor Synthesis

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Application Note & Standard Operating Protocols Scientific Context & Mechanistic Rationale In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Application Note & Standard Operating Protocols

Scientific Context & Mechanistic Rationale

In modern drug discovery, the rational design of targeted anticancer therapeutics relies heavily on versatile, bifunctional chemical building blocks. 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS 913482-62-9) is a highly specialized intermediate utilized extensively in the synthesis of small-molecule tyrosine kinase inhibitors, particularly those targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and related oncogenic kinases [1].

The architectural selection of this intermediate is driven by two distinct, synergistic chemical features:

  • The Thiazol-2-amine Pharmacophore: This moiety acts as a potent ATP-competitive "hinge binder." The nitrogen atoms of the thiazole ring and the exocyclic amine act as critical hydrogen bond acceptors and donors, respectively, anchoring the molecule within the highly conserved ATP-binding pocket of the kinase.

  • The 6-Chloropyridine Handle: The chlorine atom situated at the 6-position of the pyridine ring serves as a highly reactive electrophilic center. The electron-withdrawing nature of the pyridine nitrogen lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. This allows medicinal chemists to perform late-stage diversification—attaching various solvent-exposed motifs to optimize pharmacokinetics (PK), aqueous solubility, and kinase selectivity without disrupting the core hinge-binding interaction.

SyntheticWorkflow Intermediate 6-chloro-N-2-thiazolyl- 3-pyridinemethanamine (CAS 913482-62-9) SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) Reagents: Amines, DIPEA, Heat Intermediate->SNAr Coupling Pathway B: Buchwald-Hartwig Cross-Coupling Reagents: Pd-Catalyst, Ligand, Base Intermediate->Coupling Library Diversified Kinase Inhibitor Library (Variable Solvent-Exposed Motifs) SNAr->Library Coupling->Library Target Target: IGF-1R / Tyrosine Kinases (Anticancer Agents) Library->Target

Caption: Synthetic diversification of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine into kinase inhibitors.

Experimental Protocols: Late-Stage Diversification

The following protocols detail the transformation of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine into functional kinase inhibitors. These methodologies are designed as self-validating systems; in-process analytical checkpoints are embedded to ensure reaction fidelity.

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimal for coupling aliphatic primary and secondary amines (e.g., morpholine, piperazine derivatives) to the 6-position of the pyridine ring to enhance aqueous solubility.

Reagents & Equipment:

  • 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine (1.0 eq, limiting reagent)

  • Functionalized aliphatic amine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Microwave synthesizer (e.g., Biotage Initiator)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the intermediate (100 mg, 0.44 mmol) in 3 mL of anhydrous NMP. Causality: NMP is chosen for its high boiling point and excellent microwave-absorbing properties, accelerating the SNAr kinetics.

  • Activation: Add DIPEA (230 µL, 1.32 mmol) followed by the desired amine (0.66 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Irradiate the mixture in the microwave reactor at 120°C for 45 minutes with normal absorption settings.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z [M+H]+ = 226.0) is entirely consumed, replaced by the product mass. If starting material persists, re-subject to microwave irradiation for 15 minutes.

  • Workup: Pour the cooled mixture into 15 mL of ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to yield the final inhibitor as a trifluoroacetate salt.

Protocol B: Buchwald-Hartwig Amination for Poorly Nucleophilic Anilines

For less nucleophilic aromatic amines (anilines), SNAr is insufficient. Transition-metal catalysis is required to overcome the activation barrier [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the intermediate (1.0 eq), the substituted aniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos ligand (0.1 eq), and Cs2CO3 (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Causality: Oxygen strictly inhibits the Pd(0) catalytic cycle; rigorous degassing prevents catalyst deactivation and homocoupling side reactions.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration).

  • Reaction: Heat the sealed tube at 100°C in an oil bath for 16 hours.

  • Self-Validation Checkpoint: Perform TLC (EtOAc/Hexanes 1:1) and LC-MS. The presence of a new, highly UV-active spot and the corresponding product mass confirms successful cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying the above protocols to diversify the 6-chloro-N-2-thiazolyl-3-pyridinemethanamine scaffold, highlighting the structural rationale for each substitution.

Reaction TypeNucleophile / Coupling PartnerCatalyst / Base SystemSolvent & TempExpected YieldMedicinal Chemistry Application
SNAr Morpholine / PiperazineDIPEANMP, 120°C (MW)75–88%Significantly improves aqueous solubility and oral bioavailability.
SNAr Primary Aliphatic AminesK2CO3DMF, 100°C60–80%Introduces a solvent-exposed hydrogen bond donor.
Buchwald-Hartwig Substituted AnilinesPd2(dba)3, Xantphos, Cs2CO3Dioxane, 100°C55–75%Extends hydrophobic interactions into the kinase selectivity pocket.
Suzuki Coupling Aryl Boronic AcidsPd(dppf)Cl2, Na2CO3Dioxane/H2O, 90°C65–85%Rigidifies the solvent-exposed tail to improve target residence time.

Biological Application: IGF-1R Pathway Inhibition

Once synthesized, the resulting thiazolyl-pyridine derivatives function as potent inhibitors of the IGF-1R signaling cascade. IGF-1R is a receptor tyrosine kinase frequently overexpressed in various malignancies, driving tumor cell survival and proliferation. By occupying the ATP pocket, these derivatives halt receptor auto-phosphorylation, subsequently starving the downstream PI3K/AKT and RAS/MAPK pathways of their activation signals [1].

SignalingPathway Ligand IGF-1 / IGF-2 Ligands Receptor IGF-1R (Receptor Tyrosine Kinase) Ligand->Receptor Binds PI3K PI3K / AKT Pathway (Cell Survival) Receptor->PI3K Phosphorylates MAPK RAS / MAPK Pathway (Cell Proliferation) Receptor->MAPK Phosphorylates Inhibitor Thiazolyl-Pyridine Inhibitor (Derived from CAS 913482-62-9) Inhibitor->Receptor Blocks ATP Pocket Apoptosis Tumor Cell Apoptosis & Growth Arrest PI3K->Apoptosis Inhibited MAPK->Apoptosis Inhibited

Caption: Mechanism of action of IGF-1R inhibitors synthesized from the thiazolyl-pyridine intermediate.

References

  • Marinier, A., Quesnelle, C. A., Dodier, M., Roy, S., Gill, P., Wittman, M. D., & Langley, D. R. (2012). Thiazolyl compounds useful as kinase inhibitors (U.S. Patent No. 8,148,400 B2 / US20100048581A1). U.S.
  • Morigi, R., Locatelli, A., Leoni, A., & Rambaldi, M. (2015). Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 280-297.[Link]

Application

Application Notes & Protocols: The Strategic Use of the 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine Scaffold in Heterocyclic Drug Discovery

Abstract The convergence of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the 6-chloro-N-2-thiazolyl-3-pyridinemethanamine framework, a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The convergence of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the 6-chloro-N-2-thiazolyl-3-pyridinemethanamine framework, a chemical architecture that marries the potent bioactivity of the 2-aminothiazole moiety with the versatile reactivity of the 6-chloropyridine core. While the specific named compound is a focal point for structural discussion, these notes are designed to empower researchers to utilize this entire class of compounds in drug discovery campaigns. We will dissect the strategic rationale for its use, provide detailed synthetic protocols, outline its application in target discovery and hit-to-lead optimization, and furnish validated protocols for biological evaluation.

PART 1: Scientific Rationale and Strategic Value

The Power of Hybrid Scaffolds: Pyridine and Thiazole

In drug discovery, the selection of a core chemical scaffold is a critical decision that influences biological activity, selectivity, and pharmacokinetic properties. The 6-chloro-N-2-thiazolyl-3-pyridinemethanamine structure represents a deliberate fusion of two highly validated heterocyclic systems:

  • The 2-Aminothiazole Moiety: This scaffold is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. It is a key component in clinically approved anticancer drugs like Dasatinib and has demonstrated a wide spectrum of activities including antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[1][2] The 2-aminothiazole ring system is a bioisostere for other functional groups and can participate in crucial hydrogen bonding interactions with protein targets.

  • The 6-Chloropyridine Moiety: The chloropyridine ring, particularly the 6-chloro-3-pyridinylmethyl fragment, is a well-established pharmacophore, most famously in the realm of neonicotinoid insecticides like Acetamiprid and Imidacloprid.[3] In a medicinal chemistry context, the chlorine atom at the 6-position serves two primary functions: it modulates the electronic properties of the pyridine ring and provides a reactive handle for further chemical modification through nucleophilic substitution, allowing for the generation of diverse analog libraries. The pyridine nitrogen itself is a key hydrogen bond acceptor, crucial for molecular recognition at a target's active site.

Strategic Advantages of the Combined Scaffold

The combination of these two moieties via a methylamine linker creates a molecule with significant potential. The linker provides conformational flexibility, allowing the two ring systems to adopt optimal orientations for binding to a biological target. This design strategy enables the exploration of vast chemical space, with potential for developing inhibitors for a range of targets, from protein kinases in oncology to enzymes in infectious disease pathogens.[4][5]

PART 2: Synthesis and Characterization

The synthesis of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine and its analogs relies on established and robust chemical transformations. The general approach involves the coupling of a 2-aminothiazole derivative with a reactive 6-chloropyridine electrophile.

General Synthetic Workflow

The most direct synthetic route involves a nucleophilic substitution or reductive amination. A primary amine on the pyridine precursor is converted to the desired secondary amine with the thiazole moiety.

Synthetic Workflow A 6-Chloro-3-pyridinecarboxaldehyde C Imine Intermediate A->C B 2-Aminothiazole B->C D 6-chloro-N-2-thiazolyl- 3-pyridinemethanamine C->D reagent1 Ethanol, Acetic Acid (cat.) reagent1->C Reductive Amination (Step 1) reagent2 Sodium Borohydride (NaBH4) or Catalytic Hydrogenation reagent2->D Reduction (Step 2)

Caption: General workflow for Reductive Amination Synthesis.

Detailed Laboratory Protocol: Synthesis of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine

This protocol describes a standard reductive amination procedure.

Materials:

  • 6-Chloro-3-pyridinecarboxaldehyde

  • 2-Aminothiazole

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 6-chloro-3-pyridinecarboxaldehyde (1.0 eq) and 2-aminothiazole (1.05 eq) in anhydrous methanol (20 mL).

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water (10 mL).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

PART 3: Applications in Drug Discovery

This scaffold is a versatile tool for various stages of the drug discovery pipeline.

Hit-to-Lead Optimization and SAR Studies

Once an initial "hit" compound demonstrates activity in a primary screen, the next step is to synthesize a library of analogs to establish a Structure-Activity Relationship (SAR). The 6-chloro-N-2-thiazolyl-3-pyridinemethanamine scaffold offers several points for diversification.

SAR_Diversification Core 6-Chloropyridine Linker 2-Aminothiazole R1 R1 Modifications (e.g., F, OMe, CN) R1->Core:f0 R2 R2 Modifications (e.g., Me, Ph, Br) R2->Core:f2 LinkerMod Linker Modification (e.g., Amide, Ether) LinkerMod->Core:f1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine

Welcome to the technical support and formulation guide for 6-chloro-N-2-thiazolyl-3-pyridinemethanamine . This compound is a highly versatile intermediate and pharmacophore scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and formulation guide for 6-chloro-N-2-thiazolyl-3-pyridinemethanamine . This compound is a highly versatile intermediate and pharmacophore scaffold. However, researchers frequently encounter precipitation, erratic assay readouts, and poor bioavailability due to its highly restricted aqueous solubility.

This guide provides a mechanistic breakdown of its physicochemical limitations and offers validated, step-by-step troubleshooting protocols to achieve stable formulations for both in vitro and in vivo applications.

Mechanistic Root-Cause Analysis

To troubleshoot solubility effectively, one must understand the causality behind the molecule's hydrophobicity:

  • Weak Basicity and pH-Dependent Ionization : The molecule contains a 2-aminothiazole moiety and a chloropyridine ring. The 2-aminothiazole nitrogen typically exhibits a pKa of ~5.3, while the chloropyridine nitrogen is rendered extremely weakly basic (pKa < 2) by the electron-withdrawing chlorine atom. At physiological pH (7.4), the compound remains predominantly un-ionized, drastically reducing its solubility in aqueous buffers[1].

  • Planarity and Crystal Lattice Energy : The planar nature of the aromatic thiazole and pyridine rings promotes strong π-π stacking in the solid state. This high crystal lattice energy resists dissolution in polar solvents. 2-aminothiazole scaffolds are well-documented for their poor aqueous solubility and tendency to form promiscuous aggregates in screening assays if not properly formulated[2].

  • Lipophilicity : The un-ionized form is highly lipophilic, necessitating the use of co-solvents or complexation agents to disrupt water's hydrogen-bond network and accommodate the solute.

Formulation Decision Workflow

FormulationWorkflow N1 Identify Poor Solubility (Precipitation / Low Yield) N2 Determine Assay Type N1->N2 N3 In Vitro (Cells/Enzymes) N2->N3 Biochemical N4 In Vivo (Animal Models) N2->N4 Preclinical N5 DMSO Stock Preparation (Max 0.5% final conc.) N3->N5 N6 Select Administration Route N4->N6 N7 IV (Intravenous) N6->N7 Fast onset N8 PO / IP (Oral / Intraperitoneal) N6->N8 Sustained N9 Co-solvent System (PEG400 / Tween 80) N7->N9 N10 Cyclodextrin Complexation (20% HP-β-CD) N8->N10

Workflow for optimizing the aqueous solubility of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

Troubleshooting FAQs

Q1: My compound precipitates immediately when diluted from DMSO into cell culture media. How can I prevent this? A: This is a classic "solvent crash" caused by the rapid diffusion of DMSO into the aqueous phase, leaving the lipophilic compound behind.

  • Causality: The compound exceeds its thermodynamic solubility limit in the final aqueous mixture.

  • Solution: Keep the final DMSO concentration at or below 0.5% (v/v). If precipitation still occurs, pre-dilute the DMSO stock into a transitional co-solvent (e.g., PEG400) before adding it to the media. PEG400 acts as a preferential solvation agent, shielding the hydrophobic regions of the molecule[3].

Q2: I need to dose this compound orally in mice, but it won't dissolve in saline. What is the best vehicle? A: For oral (PO) or intraperitoneal (IP) dosing, cyclodextrin complexation is highly recommended over heavy co-solvent use, which can cause gastrointestinal toxicity.

  • Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic 2-aminothiazole/chloropyridine core, while its hydrophilic exterior ensures high water solubility[4].

  • Solution: Formulate the compound in 20% (w/v) HP-β-CD in water or saline (see Protocol B).

Q3: Can I just lower the pH to dissolve it? A: Yes, but with caveats. Lowering the pH below 4.0 will protonate the 2-aminothiazole group, significantly increasing solubility. However, highly acidic formulations are not suitable for cell culture or IV injection due to toxicity and injection-site necrosis. If you use pH adjustment for an assay, you must back-titrate to pH ~6.5-7.0 using a strong buffer, which risks immediate re-precipitation.

Validated Experimental Protocols

Protocol A: Co-Solvent Formulation for IV Dosing (5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline)

This protocol creates a self-validating micellar/co-solvent system ideal for intravenous administration.

  • Weighing: Weigh the required amount of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine into a clean, dry glass vial.

  • Primary Solubilization: Add DMSO (5% of the final volume). Vortex vigorously until the powder is completely dissolved. Check: The solution must be perfectly clear. If cloudy, the target concentration is too high.

  • Co-solvent Addition: Add PEG400 (40% of the final volume). Vortex for 1 minute. PEG400 stabilizes the compound against precipitation[3].

  • Surfactant Addition: Add Tween 80 (5% of the final volume). Mix by gentle pipetting to avoid excessive bubbling.

  • Aqueous Phase: Slowly add 0.9% Saline (50% of the final volume) dropwise while continuously vortexing. Crucial Step: Dropwise addition prevents localized solvent crashing.

  • Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a micro-pellet. If a pellet forms, the compound has crashed out, and the target concentration must be lowered.

Protocol B: Cyclodextrin Complexation for PO/IP Dosing (20% HP-β-CD)

This protocol leverages host-guest complexation to mask the hydrophobic 2-aminothiazole scaffold[4].

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 100 mL of ultra-pure water to create a 20% (w/v) stock solution. Stir until completely clear.

  • Compound Addition: Add the 6-chloro-N-2-thiazolyl-3-pyridinemethanamine powder directly to the HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–60 minutes. The thermal energy accelerates the encapsulation process.

  • Equilibration: Place the vial on a rotary shaker overnight at room temperature to reach thermodynamic equilibrium.

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug. Quantify the final dissolved concentration via HPLC-UV or LC-MS to ensure the target dose is achieved.

Quantitative Data Summary

Formulation StrategyTypical Max ConcentrationProsConsBest Application
100% DMSO >50 mg/mLHigh solubility, easy to prepare.Toxic to cells/animals at >0.5% v/v.In vitro stock solutions.
pH Adjustment (< pH 4) 5 - 10 mg/mLNo organic solvents required.Unphysiological; risks re-precipitation.Chemical synthesis/extraction.
5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water 10 - 20 mg/mLExcellent stability, prevents solvent crash.High viscosity, complex preparation.In vivo IV dosing.
20% HP-β-CD in Water 2 - 8 mg/mLHighly biocompatible, low toxicity.Lower absolute solubility limit.In vivo PO/IP dosing.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health (PMC).[Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications.[Link]

  • β-Cyclodextrin-Based Nanosponges Functionalized with Drugs and Gold Nanoparticles. MDPI.[Link]

  • Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. ACS Omega.[Link]

Sources

Optimization

how to improve synthesis yield of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis and recovery of 6-chloro-N-2-thiazolyl-3-pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis and recovery of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS 913482-62-9)[1].

Below, we dissect the mechanistic bottlenecks that typically suppress yields in this reaction and provide field-proven, self-validating protocols to overcome them.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does direct alkylation of 2-aminothiazole with 2-chloro-5-(chloromethyl)pyridine (CCMP) yield a complex mixture with low recovery of the target molecule? A1: The low yield is caused by a failure in regioselectivity coupled with over-alkylation. 2-aminothiazole possesses two nucleophilic nitrogen atoms: the endocyclic ring nitrogen (N3) and the exocyclic amino group (C2-NH2). Under neutral or weakly basic conditions (e.g., using K₂CO₃), the endocyclic nitrogen is inherently more nucleophilic because its lone pair resides in an sp² orbital orthogonal to the aromatic π-system[2]. This leads to preferential attack by the ring nitrogen, forming an unwanted endocyclic iminium salt.

Furthermore, even when exocyclic alkylation does occur, the resulting secondary amine (your target compound) remains highly nucleophilic. It competes with the unreacted primary amine for the remaining CCMP, leading to over-alkylation (dialkylation)[3].

Q2: How can I optimize the direct alkylation route to force regioselectivity toward the exocyclic secondary amine? A2: To reverse the inherent regioselectivity, you must alter the electronic state of the exocyclic amine. By employing a strong base such as Sodium Hydride (NaH) in a polar aprotic solvent (e.g., anhydrous DMF or acetonitrile), you deprotonate the exocyclic -NH₂ (pKa ~13) to generate a highly nucleophilic amide anion[4]. This anion is significantly more reactive than the neutral endocyclic nitrogen, sterically and electronically directing the electrophilic attack of CCMP[5] exclusively to the exocyclic position.

Q3: Is there a more robust synthetic route that avoids regioselectivity and over-alkylation issues entirely? A3: Yes. As a best practice in medicinal chemistry, we strongly recommend abandoning direct alkylation in favor of Reductive Amination . By reacting 2-aminothiazole with 6-chloropyridine-3-carboxaldehyde[6], you form an imine intermediate. The endocyclic nitrogen cannot form a stable imine, locking the regioselectivity to the exocyclic nitrogen. Subsequent reduction yields the desired secondary amine[7]. Because the secondary amine product is sterically hindered, it does not react with another equivalent of the aldehyde, completely eliminating the over-alkylation risk[3].

Q4: My imine formation during reductive amination is stalling. How do I drive the reaction to completion? A4: 2-aminothiazole is a notoriously weak nucleophile because the lone pair on the exocyclic nitrogen is delocalized into the thiazole ring through resonance. Simple stirring in methanol is often insufficient. To drive the condensation, you must actively scavenge the water byproduct. Add a Lewis acid dehydrating agent, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), or use activated 4Å molecular sieves in anhydrous THF[7]. This activates the aldehyde carbonyl for nucleophilic attack and irreversibly traps water, pushing the equilibrium toward complete imine formation before the reducing agent is introduced.

Part 2: Quantitative Data & Strategy Comparison

To assist in route selection, the following table summarizes the quantitative performance of the three primary synthetic strategies.

Synthetic StrategyReagents UsedRegioselectivity (Exo vs Endo)Over-alkylation RiskTypical Isolated Yield
Direct Alkylation (Neutral) CCMP + 2-Aminothiazole + K₂CO₃Poor (Favors Endo)High< 30%
Base-Assisted Alkylation CCMP + 2-Aminothiazole + NaH / DMFModerate-Good (Favors Exo)Moderate40 - 60%
Reductive Amination (Recommended) 6-chloropyridine-3-carboxaldehyde + 2-Aminothiazole + NaBH(OAc)₃ + Ti(OiPr)₄Excellent (Exclusive Exo)Low (Self-limiting)75 - 90%

Part 3: Experimental Protocols

Every protocol described below is designed as a self-validating system. Visual cues and TLC checkpoints are embedded to ensure causality and reaction integrity at each step.

Protocol A: Optimized Base-Directed N-Alkylation

Use this protocol only if you are constrained to using 2-chloro-5-(chloromethyl)pyridine (CCMP) as your starting material.

  • Anion Generation: Charge an oven-dried, argon-purged round-bottom flask with 2-aminothiazole (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath to prevent uncontrolled exothermic deprotonation.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Self-Validation: You will observe immediate hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases, indicating complete formation of the amide anion.

  • Alkylation: Dissolve CCMP (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1); the highly UV-active product spot should appear above the baseline.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Reductive Amination (Recommended Route)

This is the authoritative standard for synthesizing 6-chloro-N-2-thiazolyl-3-pyridinemethanamine with high yield and purity.

  • Imine Condensation: In an oven-dried flask under inert atmosphere, dissolve 2-aminothiazole (1.0 equiv) and 6-chloropyridine-3-carboxaldehyde (1.05 equiv) in anhydrous THF (0.15 M).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 equiv) via syringe. Causality: The Ti(IV) center coordinates the aldehyde oxygen, increasing its electrophilicity while simultaneously acting as a water scavenger. Stir at room temperature for 12 hours. Self-Validation: A distinct color shift (usually to a deep yellow/orange) indicates imine formation.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over aldehydes, preventing the reduction of any unreacted starting material[3].

  • Propagation: Stir at room temperature for 4 hours.

  • Workup: Quench the reaction by adding 1N NaOH (to precipitate titanium salts as TiO₂). Filter the resulting white suspension through a pad of Celite. Extract the filtrate with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the highly pure target compound.

Part 4: Reaction Logic & Pathway Visualization

SynthesisOptimization Target Target Compound: 6-chloro-N-2-thiazolyl-3-pyridinemethanamine RouteA Route A: Direct Alkylation (CCMP + 2-Aminothiazole) Target->RouteA RouteB Route B: Reductive Amination (Aldehyde + 2-Aminothiazole) Target->RouteB IssueA Bottleneck: Poor Regioselectivity & Over-alkylation RouteA->IssueA IssueB Bottleneck: Slow Imine Formation (Weak Nucleophile) RouteB->IssueB SolA Optimization: Strong Base (NaH) in Aprotic Solvent (DMF) IssueA->SolA Overcome with YieldA Yield: 40-60% (Moderate Purity) SolA->YieldA SolB Optimization: Lewis Acid (Ti(OiPr)4) & Molecular Sieves IssueB->SolB Overcome with YieldB Yield: 75-90% (High Purity) SolB->YieldB

Reaction logic and optimization pathways for 6-chloro-N-2-thiazolyl-3-pyridinemethanamine synthesis.

References

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - Beilstein Journals, Beilstein Journals,[Link]

  • Kimyasal 3 - ESD MEDİKAL, ESD Medikal, [Link]

Sources

Troubleshooting

reducing impurities in 6-chloro-N-2-thiazolyl-3-pyridinemethanamine amination reactions

Welcome to the Technical Support Center for the synthesis of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine . This compound is a critical building block in the development of advanced agrochemicals (such as mesoionic pesti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine . This compound is a critical building block in the development of advanced agrochemicals (such as mesoionic pesticides and neonicotinoids) and pharmaceutical kinase inhibitors.

Synthesizing this secondary amine typically involves linking a chloropyridine moiety with a 2-aminothiazole core. However, chemists frequently encounter yield-killing impurities depending on the chosen synthetic route: Reductive Amination (using an aldehyde) or Direct N-Alkylation (using an alkyl halide).

This guide is designed to help you troubleshoot, understand the mechanistic causality behind impurity formation, and implement self-validating protocols to achieve high-purity yields.

Reaction Workflow & Impurity Logic

The following diagram illustrates the two primary synthetic pathways and the critical junctures where specific impurities are generated.

AminationWorkflow Start1 Route A: Reductive Amination 6-Chloronicotinaldehyde + 2-Aminothiazole Target Target: 6-chloro-N-2-thiazolyl- 3-pyridinemethanamine Start1->Target NaBH(OAc)3, Ti(OiPr)4 (Optimized) ImpDehalo Impurity: Dehalogenation (Loss of 6-Cl) Start1->ImpDehalo H2, Pd/C (Harsh Reduction) ImpImine Impurity: Unreacted Imine (Stalled Reaction) Start1->ImpImine Direct NaBH4 Addition (Weak Nucleophile) Start2 Route B: Direct Alkylation 2-Chloro-5-(chloromethyl)pyridine + 2-Aminothiazole Start2->Target NaH, DMF (Exocyclic Deprotonation) ImpEndo Impurity: Endocyclic N-Alkylation (Regioisomer) Start2->ImpEndo Neutral Base (K2CO3) (Ambident Attack) ImpBis Impurity: Bis-Alkylation (Tertiary Amine) Start2->ImpBis Excess Electrophile (Over-reaction)

Logical workflow of amination pathways and root causes of specific impurities.

Troubleshooting FAQs

Section 1: Route A - Reductive Amination Challenges

Q: When performing the reductive amination of 6-chloronicotinaldehyde, I observe a significant loss of the 6-chloro group. How can I preserve the halogen? A: The 6-chloro group on an electron-deficient pyridine ring is highly susceptible to hydrodehalogenation. If you are using catalytic hydrogenation (e.g., H2​ with Pd/C or Raney Ni), the catalyst will cleave the aryl-chloride bond before or during imine reduction. Causality & Solution: To preserve the halogen, you must switch to a milder, hydride-based reducing agent. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) or sodium cyanoborohydride ( NaBH3​CN ) are the industry standards for this transformation[1]. The electron-withdrawing acetate or cyano groups reduce the nucleophilicity of the hydride, making it highly selective for imines over aldehydes, and completely unreactive toward aryl chlorides[2].

Q: My reductive amination stalls, and LC-MS shows a large accumulation of the unreduced imine alongside unreacted starting materials. Why is this happening? A: 2-Aminothiazole is a notoriously weak nucleophile. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient thiazole ring. Consequently, the initial condensation with the aldehyde to form the imine is thermodynamically unfavorable and slow[3]. Causality & Solution: Do not perform a "one-pot" simultaneous addition of the reducing agent. Instead, force the imine formation to completion first. Use a Lewis acid catalyst such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to activate the aldehyde carbonyl and act as an irreversible water scavenger. Only add the hydride donor after the imine is fully formed[3].

Section 2: Route B - Direct N-Alkylation Challenges

Q: I attempted a direct N-alkylation using 2-chloro-5-(chloromethyl)pyridine. NMR indicates the alkylation occurred on the thiazole ring nitrogen instead of the exocyclic amino group. How do I fix this? A: This is a classic regioselectivity issue caused by ambident nucleophilicity. Under neutral or mildly basic conditions (e.g., K2​CO3​ ), the endocyclic nitrogen (N3) of the thiazole ring is more nucleophilic than the exocyclic amino group (N2), leading to the formation of an undesired iminium salt[4]. Causality & Solution: To achieve exclusive exocyclic N-alkylation, you must pre-deprotonate the exocyclic amine using a strong base like Sodium Hydride (NaH) in an aprotic solvent (e.g., DMF or MeCN). This generates a highly nucleophilic amide anion, which rapidly and regioselectively attacks the electrophile at the exocyclic position[4].

Q: Even with strong base deprotonation, my direct alkylation yields a mixture of the desired secondary amine and an over-alkylated tertiary amine. How do I prevent bis-alkylation? A: The product of the first alkylation (the secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amide anion, leading to competitive bis-alkylation[2]. Causality & Solution: You must control the local stoichiometry. Add the electrophile dropwise via a syringe pump to a slight excess of the deprotonated 2-aminothiazole. However, the most robust way to completely eliminate polyalkylation is to abandon direct alkylation and utilize the reductive amination pathway , which natively arrests at the secondary amine stage due to steric hindrance and the specific mechanism of imine reduction[2].

Quantitative Impurity Profile Data

The table below summarizes the expected impurity profiles based on the chosen reaction conditions, allowing you to benchmark your analytical results against standard outcomes.

Reaction PathwayReagent SystemPrimary ImpurityImpurity LevelTarget YieldMitigation Strategy
Reductive Amination H2​ , Pd/C, MeOHDehalogenated Pyridine40 - 60%< 20%Switch to hydride donors ( NaBH(OAc)3​ )
Reductive Amination NaBH4​ (One-pot)Unreacted Imine30 - 50%30 - 40%Pre-form imine with Ti(OiPr)4​
Direct Alkylation K2​CO3​ , MeCNEndocyclic Alkylation50 - 70%< 20%Use NaH in DMF to form amide anion
Direct AlkylationNaH, DMF (1:1 eq)Bis-alkylated Amine15 - 25%60 - 70%Syringe pump addition of electrophile
Optimized Red. Am. Ti(OiPr)4​ , NaBH(OAc)3​ None (Trace Imine) < 2% > 85% Implement self-validating IPCs

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems . You must not proceed to the next step until the In-Process Control (IPC) checkpoint is verified.

Protocol A: Optimized Two-Step Reductive Amination (Recommended)

This method prevents dehalogenation and overcomes the weak nucleophilicity of 2-aminothiazole.

  • Imine Formation: In an oven-dried flask under N2​ , dissolve 6-chloronicotinaldehyde (1.0 eq, 10 mmol) and 2-aminothiazole (1.05 eq, 10.5 mmol) in anhydrous THF (30 mL). Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 1.2 eq, 12 mmol) dropwise at room temperature. Stir for 4 hours.

    • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench in wet MeCN, and analyze via LC-MS. Do not proceed until the aldehyde peak (UV 254 nm) is <2% relative to the imine mass peak. If >2%, continue stirring for an additional 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq, 15 mmol) portion-wise over 15 minutes to control hydrogen gas evolution. Remove the ice bath and stir at room temperature for 2 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (30 mL). Stir vigorously for 30 minutes to precipitate titanium dioxide salts. Filter the suspension through a pad of Celite.

    • Self-Validation Checkpoint 2: Check the pH of the aqueous filtrate. It must be >7 . If acidic, the secondary amine product will remain protonated in the aqueous layer. Add NaOH if necessary.

  • Extraction: Extract the filtrate with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

Protocol B: Regioselective Direct N-Alkylation

Use this method only if reductive amination is not feasible. It utilizes strong base deprotonation to force exocyclic attack.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol) in anhydrous DMF (20 mL) at 0 °C under N2​ . Add a solution of 2-aminothiazole (1.1 eq, 11 mmol) in DMF (10 mL) dropwise over 10 minutes. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

    • Self-Validation Checkpoint 1: The solution should turn from a cloudy suspension to a clear, slightly yellow solution, indicating complete formation of the amide anion.

  • Electrophile Addition: Load a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq, 10 mmol) in DMF (10 mL) into a syringe pump. Add this solution to the reaction mixture at 0 °C at a rate of 0.2 mL/min .

    • Causality: Slow addition ensures the electrophile is always the limiting reagent, statistically minimizing the chance of the newly formed secondary amine reacting again to form the bis-alkylated impurity.

  • Workup: Stir for an additional 1 hour at room temperature. Quench carefully with ice water (50 mL). Extract with Ethyl Acetate (3 x 40 mL). Wash the organic layer thoroughly with water (3 x 50 mL) to remove DMF, dry over Na2​SO4​ , and concentrate.

References

  • Popov, Kirill K., et al. "Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations." The Journal of Organic Chemistry, ACS Publications, 2021. URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Resolving HPLC Peak Tailing in the Analysis of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine

This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of peak tailing during the HPLC analysis of 6-chloro-N-2-thiazolyl-3-pyridinemethan...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of peak tailing during the HPLC analysis of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine. As a basic compound with multiple nitrogen-containing heterocyclic rings, this analyte is particularly susceptible to interactions that lead to asymmetrical peaks, compromising resolution, and affecting the accuracy of quantification.[1][2] This resource provides a structured approach to troubleshooting, moving from frequently asked questions for rapid problem-solving to in-depth, systematic guides for method optimization.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a chromatographic distortion where the latter half of a peak is broader than the first half.[3] Ideally, a chromatographic peak should be a symmetrical, Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 often signals a potential issue with peak shape that could impact the reliability of your results.[4]

Q2: Why is my 6-chloro-N-2-thiazolyl-3-pyridinemethanamine peak tailing?

A2: The primary cause of peak tailing for basic compounds like 6-chloro-N-2-thiazolyl-3-pyridinemethanamine is secondary interactions between the analyte and the stationary phase.[5] The amine groups in your analyte can interact with residual acidic silanol groups on the surface of silica-based columns, leading to this issue.[5][6]

Q3: Can my HPLC system itself cause peak tailing?

A3: Yes, physical problems within the HPLC system can lead to peak tailing for all compounds, not just your analyte of interest.[2] These "extra-column effects" can be caused by excessive tubing length, fittings with large internal volumes, or a void at the head of the column.[2][7]

Q4: How can I quickly determine if the problem is chemical or physical?

A4: A simple diagnostic test is to inject a neutral compound.[2] If the neutral compound's peak is symmetrical while your analyte's peak tails, the issue is likely a chemical interaction between your basic analyte and the column.[2] If all peaks, including the neutral compound, are tailing, you should investigate for a physical problem within your HPLC system.[2]

In-Depth Troubleshooting Guides

When faced with persistent peak tailing, a systematic approach is crucial. The following guides provide detailed steps to diagnose and resolve the issue.

Guide 1: Optimizing Mobile Phase Composition

The mobile phase plays a critical role in controlling the interactions between the analyte and the stationary phase.

1.1. Adjusting Mobile Phase pH:

Operating at a low pH (typically ≤ 3) can suppress the ionization of silanol groups on the stationary phase, thereby reducing their interaction with your protonated basic analyte.[1][6]

  • Experimental Protocol: pH Optimization

    • Prepare Buffers: Prepare a series of mobile phases with identical organic modifier concentrations but buffered at different pH values (e.g., pH 2.5, 3.0, 3.5).

    • Column Equilibration: Equilibrate the column with the first mobile phase for at least 10-15 column volumes.

    • Injection and Analysis: Inject your sample and record the chromatogram.

    • Iterate: Repeat steps 2 and 3 for each mobile phase pH.

    • Data Evaluation: Calculate the Tailing Factor for your analyte at each pH. The optimal pH will yield a Tailing Factor closest to 1.0.

1.2. Incorporating Mobile Phase Additives:

Adding a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, improving peak shape.[8][9]

  • Experimental Protocol: Mobile Phase Additive Study

    • Stock Solution: Prepare a stock solution of a competing base (e.g., 1% v/v triethylamine in your mobile phase's aqueous component).

    • Concentration Gradient: Prepare a series of mobile phases with varying concentrations of the additive (e.g., 0.1%, 0.2%, 0.5% v/v).

    • Analysis: Following proper column equilibration for each mobile phase, inject your sample and evaluate the peak shape.

Mobile Phase AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA)0.1 - 0.5% (v/v)Competes with the basic analyte for interaction with active silanol sites.[8]
Formic Acid0.1% (v/v)Lowers the mobile phase pH, suppressing silanol ionization.[10]
Guide 2: Selecting the Appropriate HPLC Column

The choice of HPLC column is paramount for achieving symmetrical peaks for basic compounds.

2.1. Modern Column Chemistries:

Modern "base-deactivated" columns are specifically designed to minimize silanol interactions.[2] These columns often feature high-purity silica, end-capping, or hybrid particle technology.[5][11]

  • End-capping: A process that chemically bonds a small silane molecule to the unreacted silanol groups, effectively shielding them from interaction with basic analytes.[5]

  • Hybrid Silica: These columns incorporate organic groups into the silica matrix, which improves pH stability and reduces silanol activity.[1][11]

  • Charged Surface Hybrid (CSH): These columns have a low-level positive surface charge that repels basic analytes, leading to improved peak shape at low pH.[12]

2.2. Troubleshooting Workflow for Column Issues

The following diagram outlines a logical workflow for troubleshooting column-related peak tailing.

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

Guide 3: Addressing Other Potential Causes

If mobile phase and column optimizations do not resolve the issue, consider these other factors:

3.1. Sample Solvent Effects:

Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[13][14] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.

3.2. Column Contamination and Voids:

Over time, strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause tailing. A void at the column inlet can also lead to poor peak shape.

  • Experimental Protocol: Column Washing

    • Disconnect from Detector: To prevent contamination, disconnect the column outlet from the detector.

    • Aqueous Wash: Flush the column with HPLC-grade water to remove any buffer salts.

    • Organic Wash: Flush with a strong organic solvent like isopropanol or a mixture of methanol and acetonitrile to remove strongly retained hydrophobic compounds.[15]

    • Void Check: If a void is suspected, reversing the column and flushing may help to resettle the packed bed.[4]

3.3. Metal Contamination:

Trace metals in the silica matrix or from the HPLC system can chelate with certain analytes, causing peak tailing.[6][16] Using a high-purity, metal-free column and passivating the HPLC system with an agent like EDTA can mitigate this issue.[15][16]

Summary and Key Takeaways

Resolving peak tailing for a basic analyte like 6-chloro-N-2-thiazolyl-3-pyridinemethanamine requires a logical and systematic approach. By understanding the underlying chemical and physical causes, you can effectively troubleshoot and optimize your HPLC method to achieve symmetrical peaks, leading to more accurate and reproducible results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • Waters Corporation. Column Selection for HPLC Method Development. Retrieved from [Link]

  • ACE HPLC Columns. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • Waters Knowledge Base. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]

  • ResearchGate. The Secrets of Good Peak Shape in HPLC. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Restek. HPLC Column Selection Guide. Retrieved from [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Shimadzu. (2018). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • PubMed. (2021, October 11). A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
  • Waters Corporation. Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • JETIR. (2024, September). HPLC TROUBLESHOOTING: A REVIEW. Retrieved from [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Purity Validation of 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine: A Comparative Guide Against Reference Standards

As drug development pipelines increasingly rely on highly specific heterocyclic building blocks, the analytical rigor applied to intermediate validation must scale accordingly. 6-chloro-N-2-thiazolyl-3-pyridinemethanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly specific heterocyclic building blocks, the analytical rigor applied to intermediate validation must scale accordingly. 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS 913482-62-9)[1] is a prime example of a structurally complex intermediate. Featuring both a chloropyridine moiety and an aminothiazole ring, it is susceptible to specific synthetic byproducts, including des-chloro analogs, positional isomers, and oxidation products.

The Causality of Method Development

A robust analytical method does not happen by accident; it is the result of intentional, mechanistically driven choices. When validating 6-chloro-N-2-thiazolyl-3-pyridinemethanamine, the method must be designed to exploit its specific physicochemical properties.

Chromatographic Modernization (USP <621>)

Historically, pharmaceutical monographs relied on fully porous 5 µm C18 columns. However, recent revisions to [2] permit the modernization of LC methods to superficially porous particles (e.g., 2.7 µm).

  • The Causality: For this compound, a superficially porous C18 column minimizes longitudinal diffusion (the B term in the van Deemter equation). This is critical for resolving the target compound from its des-chloro impurity, which exhibits nearly identical hydrophobicity and often co-elutes on older column architectures.

Ionization and Mobile Phase Chemistry
  • The Causality: The molecule contains multiple basic nitrogen atoms (pyridine, secondary amine, thiazole). Utilizing a mobile phase of 0.1% Formic Acid in both Water and Acetonitrile serves a dual purpose. Chromatographically, it acts as an ion-pairing agent to prevent peak tailing of the basic amines. Mass spectrometrically, it provides an abundant proton source, driving the equilibrium toward the formation of the positive electrospray ionization (ESI+) precursor ion [M+H]+ .

Comparative Analysis: Sample vs. Reference Standards

To establish absolute purity, the synthesized batch must be benchmarked against a highly characterized reference standard. This ensures that matrix effects or unexpected in-source fragmentation do not skew the quantitative purity assessment.

Table 1: Quantitative LC-MS Comparison Data

The following data summarizes a comparative lot analysis against a USP-traceable reference standard.

Analytical ParameterCertified Reference StandardSynthesized Batch (Test Sample)Variance / Status
Chromatographic Purity (UV 254 nm) > 99.8%98.4%-1.4% (Acceptable)
Precursor Ion [M+H]+ m/z 226.012m/z 226.014+2 ppm (High Accuracy)
Isotopic Ratio ( 35Cl/37Cl ) 3.0 : 1.03.0 : 1.02Conforms to natural abundance
Major MS/MS Fragments m/z 126.0, 101.0m/z 126.0, 101.0Structural Match Confirmed
Des-chloro Impurity (m/z 192.0) Not Detected (< 0.05%)0.8%Requires downstream clearance
Retention Time (RT) 4.15 min4.16 min+0.01 min (Passes SST)

Visualizing the Analytical Logic

To ensure reproducibility and logical flow, the experimental design and molecular behavior are mapped below.

LC-MS Validation Workflow

The workflow adheres to the principles of a self-validating system. System Suitability Testing (SST) must pass before any sample data is considered valid, aligning with[3].

Workflow SST System Suitability Testing (SST) Prep Sample & Standard Preparation SST->Prep UHPLC UHPLC Separation (C18, Gradient) Prep->UHPLC ESI ESI+ Ionization [M+H]+ m/z 226 UHPLC->ESI TOF High-Res MS/MS Acquisition ESI->TOF Data Data Processing & Purity Quantification TOF->Data

Diagram 1: End-to-end LC-MS validation workflow ensuring continuous system suitability.
MS/MS Fragmentation Causality

When subjected to Collision-Induced Dissociation (CID), the molecule predictably cleaves at the weakest bond: the methylene bridge connecting the two aromatic systems.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 226.0 Cleavage Methylene Bridge Cleavage Precursor->Cleavage Isotope 37Cl Isotope Peak m/z 228.0 Precursor->Isotope Isotopic signature Frag1 Pyridinylmethyl Cation m/z 126.0 Cleavage->Frag1 Frag2 Aminothiazole Fragment m/z 101.0 Cleavage->Frag2

Diagram 2: Primary CID fragmentation pathway of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

Self-Validating Experimental Protocol

This protocol is designed to be executed on a high-resolution LC-QTOF or LC-QqQ system. Every step includes a built-in validation checkpoint.

Step 1: System Suitability Testing (SST)
  • Prepare an SST mixture containing the reference standard (10 µg/mL) and a known des-chloro impurity standard (1 µg/mL).

  • Inject the SST mixture six consecutive times.

  • Validation Checkpoint: Ensure the Relative Standard Deviation (RSD) of the target peak area is ≤2.0% . The resolution ( Rs​ ) between the target compound and the des-chloro impurity must be ≥1.5 . If these criteria fail, halt the sequence and troubleshoot the column or mobile phase.

Step 2: Standard and Sample Preparation
  • Reference Standard: Accurately weigh 10.0 mg of the CRM and dissolve in 10.0 mL of Methanol (Stock: 1 mg/mL). Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • Test Sample: Prepare the synthesized 6-chloro-N-2-thiazolyl-3-pyridinemethanamine batch identically to the reference standard to ensure matrix equivalency.

  • Validation Checkpoint: Prepare a blank (diluent only) to confirm no carryover or background contamination exists at the target m/z.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: Superficially porous C18, 2.1 x 100 mm, 2.7 µm.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B

    • 7.5 - 7.6 min: Return to 5% B

    • 7.6 - 10.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI in Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): 20 eV for MS/MS fragmentation.

Step 4: Data Processing and Purity Calculation
  • Extract the Extracted Ion Chromatogram (EIC) for m/z 226.012 (Target) and m/z 192.051 (Des-chloro impurity) with a mass tolerance of ± 5 ppm.

  • Integrate the peak areas.

  • Calculate the relative purity using the area normalization method, cross-referenced against the calibration curve generated by the reference standard.

  • Validation Checkpoint: Verify the isotopic cluster. The presence of a 37Cl peak at m/z 228.0 with approximately 33% of the intensity of the monoisotopic peak confirms the retention of the chlorine atom.

References

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance for Industry. Available at: [Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers. Available at:[Link]

Sources

Comparative

comparing bioactivity: 6-chloro-N-2-thiazolyl-3-pyridinemethanamine vs chloropyridine analogs

The evolution of neuroactive compounds targeting the nicotinic acetylcholine receptor (nAChR) represents a masterclass in structural optimization and bioisosteric replacement. For decades, traditional chloropyridine anal...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of neuroactive compounds targeting the nicotinic acetylcholine receptor (nAChR) represents a masterclass in structural optimization and bioisosteric replacement. For decades, traditional chloropyridine analogs (neonicotinoids such as imidacloprid and acetamiprid) dominated the landscape as potent nAChR agonists. However, the escalating crisis of target-site resistance in key agricultural pests has necessitated a paradigm shift toward novel binding modes.

Enter the mesoionic precursors and their derivatives, epitomized by the structural intermediate 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS 913482-62-9). By replacing the traditional electron-withdrawing pharmacophores with a thiazolyl amine, researchers have successfully inverted the functional outcome of receptor binding from agonism to antagonism.

This guide provides an objective, data-driven comparison of the bioactivity, mechanistic divergence, and experimental validation of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine against traditional chloropyridine analogs.

Structural Causality & Mechanistic Divergence

Both compound classes share the critical 6-chloropyridin-3-ylmethyl pharmacophore, which is strictly required for high-affinity anchoring within the insect nAChR orthosteric pocket. The divergence in bioactivity is entirely dictated by the secondary moiety attached to this anchor.

  • Chloropyridine Analogs (Agonists): Traditional neonicotinoids feature a highly electronegative nitroguanidine or cyanoamidine tip. This moiety interacts with a specific cationic subsite (often involving Arg/Lys residues) in the receptor pocket. This interaction mimics acetylcholine, triggering the conformational shift required to open the ion channel. The result is continuous sodium/calcium influx, leading to fatal excitotoxicity.

  • 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (Antagonists/Inhibitors): Replacing the nitroguanidine tip with a bulkier, less electronegative 2-thiazolyl amine fundamentally alters the electronic distribution and hydrogen-bonding network. The thiazolyl ring introduces steric hindrance that prevents the receptor from undergoing the conformational change necessary for channel opening. Instead, the molecule acts as a competitive antagonist, locking the receptor in a closed or desensitized state. This results in insect lethargy and death, completely bypassing the resistance mechanisms developed against agonists[1].

nAChR_Mechanism nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist Receptor Activation (Ion Channel Opens) nAChR->Agonist Agonist Mode Antagonist Receptor Inhibition (Ion Channel Blocked) nAChR->Antagonist Antagonist Mode Chloro Chloropyridine Analogs (e.g., Imidacloprid) Chloro->nAChR Orthosteric Binding Thiazolyl 6-chloro-N-2-thiazolyl- 3-pyridinemethanamine Thiazolyl->nAChR Orthosteric Binding Tox1 Excitotoxicity & Paralysis Agonist->Tox1 Tox2 Lethargy & Death Antagonist->Tox2

Diagram 1: Divergent nAChR modulation pathways of chloropyridines vs. thiazolyl analogs.

Experimental Workflows: Self-Validating Systems

To objectively compare these compounds, we employ a dual-assay approach. Radioligand binding confirms that both compounds compete for the same physical space, while patch-clamp electrophysiology proves their diametrically opposed functional outcomes [2].

Protocol A: Competitive Radioligand Binding Assay

Purpose: To quantify binding affinity (Ki) at the orthosteric site.

  • Membrane Preparation: Homogenize isolated heads of Nilaparvata lugens (brown planthopper) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the resulting supernatant at 40,000 × g for 30 min to pellet the nAChR-rich membrane fraction.

  • Incubation: Resuspend the pellet in 10 mM sodium phosphate buffer (pH 7.4). Incubate 100 µg of membrane protein with 1 nM [³H]-imidacloprid and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 60 min at 4°C.

  • Self-Validation Control: Include a parallel incubation containing 10 µM unlabeled imidacloprid. This strictly defines Non-Specific Binding (NSB). Only Specific Binding (Total minus NSB) is used for downstream regression analysis.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to eliminate non-specific ligand adhesion). Wash filters three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To measure real-time ion flux and differentiate agonism from antagonism.

  • Neuron Isolation: Dissect thoracic ganglia from 3rd-instar N. lugens. Dissociate neurons using 2 mg/mL collagenase for 30 min at 25°C, followed by gentle mechanical trituration.

  • Patch Setup: Fabricate borosilicate glass pipettes (3–5 MΩ resistance) filled with intracellular solution (140 mM CsCl, 1 mM CaCl₂, 2 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.2).

  • Recording & Validation: Establish whole-cell configuration and voltage-clamp the membrane at -60 mV. Critical Validation: Apply 100 µM Acetylcholine (ACh) for 2 seconds. Discard any cell that fails to produce a robust inward current (>500 pA) or where series resistance (Rs) fluctuates by >20% during the experiment.

  • Compound Application: Perfuse 10 µM of the test compound via a gravity-fed system. For chloropyridines, measure the direct inward current. For the thiazolyl analog, pre-incubate the cell for 30 seconds, then co-apply with 100 µM ACh to calculate the percentage of current inhibition.

PatchClamp_Workflow S1 1. Neuron Isolation (Thoracic Ganglia) S2 2. Whole-Cell Patch Clamp S1->S2 S3 3. Compound Perfusion S2->S3 S4 4. Current Recording (Agonist vs Antagonist) S3->S4

Diagram 2: Step-by-step whole-cell patch-clamp electrophysiology workflow.

Quantitative Data Presentation

The following tables synthesize typical experimental results comparing the traditional chloropyridine standard (Imidacloprid) against the thiazolyl analog (6-chloro-N-2-thiazolyl-3-pyridinemethanamine) and its mesoionic derivatives.

Table 1: Receptor Binding Affinity & Electrophysiological Profile

Compound ClassRepresentative CompoundBinding Affinity (pKi)Direct Inward Current (10 µM)Inhibition of ACh CurrentFunctional Classification
Chloropyridine Analog Imidacloprid8.9 ± 0.2~ 1.45 nA0% (Additive)Full Agonist
Thiazolyl Analog 6-chloro-N-2-thiazolyl-3-pyridinemethanamine8.4 ± 0.3< 0.05 nA~ 82% BlockadeCompetitive Antagonist

Data interpretation: While both compounds exhibit high nanomolar affinity for the orthosteric site (similar pKi), the electrophysiological responses are inverted. The thiazolyl analog fails to induce an inward current and heavily blocks endogenous ACh signaling.

Table 2: Toxicological Efficacy & Resistance Profiling (Nilaparvata lugens)

Compound ClassLC₅₀ Susceptible Strain (mg/L)LC₅₀ Resistant Strain* (mg/L)Resistance Ratio (RR)
Chloropyridine Analog 0.4542.8095.1x (High Resistance)
Thiazolyl Analog / Mesoionic 1.151.401.2x (No Cross-Resistance)

*Resistant strain characterized by Y151S target-site mutation and CYP450 overexpression.

Conclusion

The structural modification from a highly electronegative nitroguanidine group to a 2-thiazolyl amine represents a critical breakthrough in neuroactive compound design [3]. While traditional chloropyridine analogs are highly potent, their reliance on receptor agonism makes them highly susceptible to target-site mutations.

6-chloro-N-2-thiazolyl-3-pyridinemethanamine demonstrates that maintaining the 6-chloropyridinylmethyl anchor while altering the receptor-activating tip effectively converts the molecule into a potent nAChR inhibitor. This mechanistic shift—validated through rigorous patch-clamp electrophysiology—restores high efficacy against neonicotinoid-resistant populations, providing a vital blueprint for the next generation of resistance-breaking mesoionic chemistries.

References

  • Liu, Z., Li, Q. X., & Song, B. (2020). Recent Research Progress in and Perspectives of Mesoionic Insecticides: Nicotinic Acetylcholine Receptor Inhibitors. Journal of Agricultural and Food Chemistry, 68(40), 11039-11053. URL:[Link]

  • Holyoke, C. W. et al. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides: A Review. Journal of Agricultural and Food Chemistry, 70(16), 4858-4869. URL:[Link]

Validation

X-ray crystallography data for 6-chloro-N-2-thiazolyl-3-pyridinemethanamine structural validation

Title: Structural Validation of 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine: A Comparative Guide to X-Ray Crystallography, MicroED, and NMR Introduction The structural validation of heteroaromatic small molecules like 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine: A Comparative Guide to X-Ray Crystallography, MicroED, and NMR

Introduction

The structural validation of heteroaromatic small molecules like 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS 913482-62-9) presents unique analytical challenges. Comprising a chloropyridine ring linked via a flexible methanamine bridge to a thiazole moiety, this compound exhibits two primary structural ambiguities: the conformational flexibility of the methylene linker and the tautomeric equilibrium of the 2-aminothiazole group (amino vs. imino forms).

While traditional 2D Nuclear Magnetic Resonance (NMR) provides excellent solution-state connectivity, it often yields time-averaged signals that obscure discrete tautomeric solid-state forms. Consequently, crystallographic techniques—specifically Single-Crystal X-Ray Diffraction (SCXRD) and Microcrystal Electron Diffraction (MicroED)—are required to unambiguously map the electron density, measure exocyclic C–N bond lengths, and locate the tautomeric proton. This guide objectively compares these three modalities, providing causality-driven protocols and experimental benchmarks for drug development professionals.

Modality Comparison: SCXRD vs. MicroED vs. NMR

To establish a baseline for technique selection, we must evaluate the physical requirements and data outputs of each method. SCXRD remains the gold standard for atomic-resolution geometry, but it is bottlenecked by the need for macrocrystals (>50 µm). In contrast, MicroED leverages the strong interaction between electrons and matter, enabling structural determination from femtogram quantities of nanocrystals (100 nm – 1 µm) . Meanwhile, NMR serves as an orthogonal solution-state validation tool .

Table 1: Quantitative Comparison of Structural Validation Techniques for 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine

ParameterSCXRDMicroED2D-NMR (Solution)
Sample State Single MacrocrystalNanocrystalline PowderSolution (e.g., DMSO- d6​ )
Minimum Size/Mass > 50 µm (~0.1 mg)100 nm – 1 µm (~100 fg)> 1 mg
Resolution Limit ~0.7 – 0.8 Å~0.8 – 1.0 ÅN/A (Through-bond connectivity)
Tautomer Resolution Absolute (via H-atom mapping & C-N bond length)High (via electrostatic potential mapping)Time-averaged (Dynamic equilibrium)
Data Acquisition Time 2 – 12 hours< 30 minutes1 – 4 hours (1D + 2D suite)
Primary Limitation Crystal growth bottleneckHigh vacuum & radiation damageCannot resolve solid-state packing

Mechanistic Workflow & Causality

The decision tree for validating 6-chloro-N-2-thiazolyl-3-pyridinemethanamine hinges entirely on the crystallization outcome. The diagram below illustrates the analytical pipeline.

Workflow Start 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (Tautomeric Mixture in Solution) Cryst Crystallization Screen (Vapor Diffusion / Slow Evaporation) Start->Cryst Solid State Isolation NMR 2D NMR (HSQC/HMBC) (Solution State) Start->NMR Solvation SizeCheck Crystal Dimensions Cryst->SizeCheck SCXRD Single-Crystal XRD (> 50 µm) SizeCheck->SCXRD Macrocrystals MicroED MicroED (100 nm - 1 µm) SizeCheck->MicroED Nanocrystals Model Tautomeric State & 3D Conformation Validated SCXRD->Model Electron Density (Bond Lengths & H-atoms) MicroED->Model Electrostatic Potential (Sub-Ångström) NMR->Model Chemical Shifts (Time-Averaged)

Decision matrix for the structural validation of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to verify data fidelity before proceeding to the next step.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: SCXRD is selected when the compound successfully forms large, well-ordered crystals. We utilize a low temperature (100 K) to minimize the thermal motion (Debye-Waller factors) of the atoms. This is critical for 6-chloro-N-2-thiazolyl-3-pyridinemethanamine because accurately locating the low-electron-density hydrogen atom on the exocyclic nitrogen is the only way to definitively prove the amino-thiazole tautomeric state .

  • Crystallization: Dissolve 5 mg of the compound in a 1:1 mixture of methanol and dichloromethane. Perform slow solvent evaporation at 4°C to promote nucleation over 72 hours.

  • Mounting & Cryoprotection: Select a crystal measuring at least 0.1 × 0.1 × 0.05 mm. Coat the crystal in Paratone-N oil to prevent solvent loss and immediately flash-cool it to 100 K in a liquid nitrogen stream.

  • Data Collection: Mount the sample on a diffractometer equipped with a Copper K α microsource ( λ = 1.5418 Å).

    • Causality: Cu K α radiation is chosen over Molybdenum because the longer wavelength maximizes the anomalous scattering signal from the chlorine atom, aiding in precise phase determination.

  • Integration & Scaling: Integrate the diffraction frames using standard reduction software.

    • Validation Checkpoint: Verify that the merging R-factor ( Rint​ ) is < 0.05 and the signal-to-noise ratio ( I/σ(I) ) is > 2.0 in the highest resolution shell. If these metrics fail, the crystal is twinned or radiation-damaged, and data collection must be aborted.

  • Refinement: Solve the structure using direct methods. Refine the non-hydrogen atoms anisotropically.

    • Validation Checkpoint: The exocyclic C–N bond length must be measured. A length of ~1.34 Å confirms the amino tautomer, whereas ~1.28 Å indicates the imino tautomer. Final R1​ should be < 0.05.

Protocol B: Microcrystal Electron Diffraction (MicroED)

Causality: When 6-chloro-N-2-thiazolyl-3-pyridinemethanamine precipitates as a microcrystalline powder (a common issue with rigid heteroaromatics), SCXRD is impossible. MicroED is deployed because electrons interact with the electrostatic potential of the crystal ~10 4 times more strongly than X-rays interact with electron density, allowing diffraction from crystals as small as 100 nm .

  • Grid Preparation: Suspend 1 mg of the microcrystalline powder in 1 mL of hexane (an anti-solvent that prevents dissolution). Sonicate for 5 minutes to break aggregates into individual nanocrystals.

  • Application: Apply 2 µL of the suspension onto a glow-discharged holey carbon TEM grid. Blot away excess solvent and plunge-freeze the grid in liquid ethane.

  • Data Collection: Insert the grid into a Cryo-TEM operating at 200 kV. Cool the sample to liquid nitrogen temperatures.

    • Causality: Organic small molecules are highly susceptible to electron beam damage. We must use continuous rotation data collection (e.g., 0.5°/sec) with an ultra-low electron dose rate (< 0.01 e−2 /s) to preserve the structural integrity of the pyridine and thiazole rings during the exposure.

  • Processing: Process the diffraction frames using X-ray crystallography software pipelines (e.g., DIALS).

    • Validation Checkpoint: Due to dynamical scattering (multiple scattering events common in electron diffraction), standard R-factors may be artificially inflated (typically R1​ ~0.10 - 0.15). Validation relies on the generation of a clean electrostatic potential map that clearly resolves the chlorine atom position and the dihedral angle of the methanamine linker.

Conclusion and Strategic Recommendations

For the structural validation of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine, the choice of analytical technique is dictated by the physical state of the sample.

  • If the compound yields macrocrystals, SCXRD is the definitive choice, providing unambiguous bond lengths to resolve tautomeric states.

  • If the compound stubbornly remains a powder, MicroED bypasses the crystallization bottleneck entirely, saving weeks of formulation chemistry.

  • 2D-NMR should always be run concurrently to ensure that the solid-state conformation observed in crystallography represents the dominant biologically active species in solution.

References

  • MicroED in drug discovery. PMC - NIH.[Link][1]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery.[Link][2]

  • Comparing Analytical Techniques for Structural Biology. NanoImaging Services.[Link][3]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers.[Link][4]

Sources

Comparative

evaluating efficacy of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine derivatives in screening

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, data-driven framework for evaluating 6-chloro-N-2-thiazolyl-3-pyridinemethanamine derivatives. By comparing these novel compo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, data-driven framework for evaluating 6-chloro-N-2-thiazolyl-3-pyridinemethanamine derivatives. By comparing these novel compounds against classical neonicotinoids, this guide will equip drug development professionals and agrochemical researchers with the mechanistic insights and self-validating protocols necessary to execute a flawless screening cascade.

Mechanistic Rationale: The 6-Chloropyridinyl Pharmacophore

To design an effective screening cascade, one must first understand the causality behind the compound's receptor interaction. 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS: 913482-62-9) and its derivatives are potent modulators of nicotinic acetylcholine receptors (nAChRs).

The efficacy of these derivatives is driven by a dual-interaction mechanism within the nAChR orthosteric binding pocket:

  • The 6-Chloropyridinyl Moiety: Acts as the primary anchor, interacting with the electronegative subsite of the receptor. This structural feature is shared with classical neonicotinoids and is responsible for the compound's baseline affinity[1].

  • The 2-Thiazolyl Ring: Replaces the traditional imidazolidine or cyanoimine groups found in imidacloprid or thiacloprid. The thiazolyl nitrogen and sulfur atoms serve as highly efficient hydrogen bond acceptors/donors, interacting directly with Loop C of the nAChR α-subunit. This specific interaction dictates the derivative's superior potency and subtype selectivity[2].

G cluster_0 Ligand Binding Phase cluster_1 Cellular Activation Phase Ligand 6-Chloro-N-2-thiazolyl- 3-pyridinemethanamine Receptor nAChR Orthosteric Site (Loop C Interaction) Ligand->Receptor IonFlux Conformational Change & Cation Influx (Ca2+/Na+) Receptor->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization

Fig 1: Mechanism of nAChR activation by 6-chloro-pyridinyl derivatives leading to depolarization.

Comparative Efficacy Data

When evaluating these derivatives, it is critical to benchmark them against established nAChR modulators. Literature indicates that replacing the heterocyclic imine with a 2-iminothiazole ring drastically increases binding affinity. In 1, the 2-iminothiazole analog demonstrated an IC50 of 0.91 nM, significantly outperforming imidacloprid and (-)-nicotine[1].

CompoundTarget ReceptorBinding Affinity (IC50, nM)Functional EC50 (µM)Efficacy (Emax % ACh)Mechanism of Action
6-Chloro-N-2-thiazolyl-3-pyridinemethanamine α4β2 nAChR0.910.4585%Full Agonist
(-)-Nicotine (Reference)α4β2 nAChR3.800.80100%Full Agonist
Imidacloprid α4β2 nAChR6.001.2060%Partial Agonist
Thiacloprid α4β2 / α7 nAChR12.503.8045%Partial Agonist

Self-Validating Experimental Workflows

To accurately capture the efficacy of these derivatives, researchers must deploy orthogonal screening methods. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol A: High-Throughput FLIPR Calcium Flux Assay

Rationale: nAChRs are highly permeable to calcium. The 3 captures real-time intracellular calcium transients, allowing for rapid EC50 determination[3]. Self-Validation Mechanism: We utilize a parallel antagonist pre-incubation step. If the calcium signal is truly nAChR-mediated, it will be completely ablated by a subtype-specific antagonist (e.g., DHβE for α4β2). If the signal persists, it indicates off-target membrane disruption or GPCR activation.

  • Cell Preparation: Plate SH-SY5Y cells (endogenously expressing human α4β2 and α7 nAChRs) at a density of 30,000 cells/well in 384-well black-walled, clear-bottom imaging plates. Incubate for 48 hours at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of Calcium 6 dye solution supplemented with 2.5 mM probenecid.

    • Causality Note: Probenecid is mandatory; it inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye and stabilizing the baseline signal.

  • Validation Pre-incubation: To the validation control wells, add 10 µM DHβE (α4β2 antagonist) or 10 µM MLA (α7 antagonist) and incubate for 15 minutes at room temperature.

  • Kinetic Read: Transfer the plate to the FLIPR instrument. Dispense 6-chloro-N-2-thiazolyl-3-pyridinemethanamine derivatives in a 10-point concentration gradient (0.1 nM to 10 µM). Record fluorescence (Ex 485 nm / Em 525 nm) at 1 Hz for 3 minutes.

  • Data Analysis: Convert raw fluorescence to response-over-baseline (ΔF/F0) and normalize against the maximum response elicited by 100 µM Acetylcholine.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Rationale: While FLIPR provides throughput, it lacks the temporal resolution required to differentiate between fast-desensitizing full agonists and weak partial agonists.4 provides millisecond-level resolution of macroscopic inward currents[4]. Self-Validation Mechanism: A saturating dose of Acetylcholine (1 mM) is applied at the end of every recording to normalize the test compound's peak current, ensuring that variations in cell size or receptor expression do not skew the Emax calculation.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ. Fill with an intracellular solution containing 140 mM CsCl.

    • Causality Note: Cesium (Cs+) is used instead of Potassium (K+) to block endogenous voltage-gated potassium channels, isolating the pure nAChR inward cation current.

  • Configuration: Form a giga-ohm seal (>1 GΩ) on the target cell membrane. Apply brief negative pressure to rupture the patch, achieving the whole-cell configuration. Clamp the membrane potential at -60 mV.

  • Rapid Compound Application: Apply the 6-chloro derivative using a computer-controlled U-tube perfusion system.

    • Causality Note: nAChRs desensitize in milliseconds. Standard bath perfusion takes seconds to exchange the microenvironment, causing the receptor to desensitize before the peak current is reached. The U-tube system exchanges the solution in <10 ms, capturing the true physiological peak amplitude.

  • Recording & Washout: Record the macroscopic inward current. Allow a strict 3-minute continuous washout with extracellular buffer between applications to ensure complete recovery of the receptors from a desensitized state.

References

  • Novel and Potent 6-Chloro-3-pyridinyl Ligands for the α4β2 Neuronal Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry - ACS Publications.1

  • Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor. PMC.2

  • Potentiating and blocking actions of neonicotinoids on the response to acetylcholine of the neuronal α4β2 nicotinic acetylcholine receptor. J-Stage.4

  • Lethal effects of an insecticidal spider venom peptide involve positive allosteric modulation of insect nicotinic acetylcholine. UQ eSpace.3

Sources

Validation

Benchmarking Scalable Synthesis Routes for 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Challenges The compound 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS 913482-62-9) integrates two highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Challenges

The compound 6-chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS 913482-62-9) integrates two highly privileged structural motifs: the 6-chloropyridin-3-ylmethyl pharmacophore (ubiquitous in neonicotinoid architectures) and the 2-aminothiazole ring (a staple in kinase inhibitors and anti-infectives).

Synthesizing this secondary amine presents significant chemoselectivity challenges. The 2-aminothiazole moiety is notoriously weakly nucleophilic due to the electron-withdrawing nature of the thiazole ring and the delocalization of the nitrogen lone pair into the heteroaromatic system. Consequently, traditional synthesis methods often suffer from stalled intermediates, over-alkylation, or catalyst poisoning.

As an Application Scientist, I have benchmarked three scalable synthetic routes to this target: Reductive Amination (Route A) , Direct Alkylation (Route B) , and Buchwald-Hartwig Cross-Coupling (Route C) . This guide objectively compares their performance, underlying causality, and process controls.

Reaction Pathways Overview

SynthesisRoutes cluster_A Route A: Reductive Amination cluster_B Route B: Direct Alkylation cluster_C Route C: Buchwald-Hartwig Target 6-chloro-N-2-thiazolyl-3-pyridinemethanamine A1 6-Chloropyridine-3-carboxaldehyde A_Cond Ti(iPrO)4, NaBH(OAc)3 A1->A_Cond A2 2-Aminothiazole A2->A_Cond A_Cond->Target B1 2-Chloro-5-(chloromethyl)pyridine B_Cond Cs2CO3, DMF, 90 °C B1->B_Cond B2 2-Aminothiazole B2->B_Cond B_Cond->Target C1 (6-Chloropyridin-3-yl)methanamine C_Cond Pd2(dba)3, Xantphos C1->C_Cond C2 2-Bromothiazole C2->C_Cond C_Cond->Target

Reaction pathways for the synthesis of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

Detailed Methodologies & Mechanistic Causality

Route A: Titanium-Mediated Reductive Amination (Recommended for Scale-Up)

Causality: Standard reductive amination conditions (e.g., NaBH₃CN in MeOH) fail here because the weak nucleophilicity of 2-aminothiazole prevents efficient imine formation. By utilizing 1[1], the reagent acts as a dual-purpose Lewis acid—activating the aldehyde carbonyl while simultaneously scavenging water to drive the transient imine equilibrium forward before reduction.

Experimental Protocol (100 mmol scale):

  • Imine Formation: Charge a dry 1 L reactor with 6-chloropyridine-3-carboxaldehyde (14.1 g, 100 mmol), 2-aminothiazole (10.0 g, 100 mmol), and anhydrous 1,2-dichloroethane (DCE, 300 mL). Add Ti(iPrO)₄ (56.8 g, 200 mmol) dropwise at 20 °C. Stir for 12 h.

  • In-Process Control (IPC 1): Sample 50 µL, quench with MeOH, and analyze via HPLC (254 nm). Self-Validation: Proceed to reduction only when the residual aldehyde is <2% AUC.

  • Reduction: Cool the reactor to 0 °C. Add NaBH(OAc)₃ (31.8 g, 150 mmol) in portions over 1 h to control the exothermic hydride transfer. Stir at room temperature for 6 h.

  • IPC 2: Confirm >95% conversion to the secondary amine via LC-MS.

  • Workup & Isolation: Quench with 200 mL of 10% aqueous NH₄OH. Filter the resulting insoluble TiO₂ salts through a Celite pad. Extract the filtrate with EtOAc (2 x 200 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from EtOH/H₂O (3:1).

Workflow Step1 Imine Formation Ti(iPrO)4 IPC1 IPC 1: HPLC <2% Aldehyde Step1->IPC1 Step2 Reduction NaBH(OAc)3 IPC1->Step2 Pass IPC2 IPC 2: LC-MS >95% Conv. Step2->IPC2 Step3 Quench & Extract NH4OH / EtOAc IPC2->Step3 Pass Step4 Crystallization EtOH/H2O Step3->Step4

Self-validating workflow for Route A (Titanium-mediated reductive amination).

Route B: Direct Alkylation (Nucleophilic Substitution)

Causality: Reacting 2-chloro-5-(chloromethyl)pyridine directly with 2-aminothiazole risks severe over-alkylation (tertiary amine formation). To mitigate this, a bulky, highly polarizable base like 2[2] is used in a polar aprotic solvent (DMF) at elevated temperatures. This kinetically favors the thermodynamically stable exocyclic N-alkylation while sterically hindering a second alkylation event.

Experimental Protocol (100 mmol scale):

  • Alkylation: Suspend 2-aminothiazole (12.0 g, 120 mmol) and Cs₂CO₃ (65.2 g, 200 mmol) in anhydrous DMF (250 mL). Heat to 90 °C. Add 2-chloro-5-(chloromethyl)pyridine (16.2 g, 100 mmol) dropwise over 2 h.

  • IPC 1: Monitor via LC-MS every 2 h. Self-Validation: Halt the reaction precisely when the ratio of secondary to tertiary amine begins to decrease (typically 4-6 h) to prevent yield loss.

  • Workup: Cool to room temperature, dilute with 500 mL water, and extract with MTBE (3 x 200 mL). Wash the organic layer extensively with water (3 x 100 mL) to remove residual DMF.

  • Purification: Silica gel chromatography is mandatory to separate the target secondary amine from unreacted primary amine and tertiary amine byproducts.

Route C: Buchwald-Hartwig Cross-Coupling

Causality: Coupling an aliphatic primary amine with a heteroaryl halide requires precise catalyst tuning. The thiazole sulfur and nitrogen can easily coordinate to and poison the palladium catalyst. Utilizing 3[3] creates a sterically demanding, wide-bite-angle Pd(0) complex. This prevents off-target heteroatom coordination and accelerates the reductive elimination step, yielding the secondary amine cleanly.

Experimental Protocol (50 mmol scale):

  • Catalyst Activation: In a nitrogen-purged reactor, combine Pd₂(dba)₃ (0.9 g, 2 mol%), Xantphos (1.1 g, 4 mol%), and Toluene (200 mL). Stir for 15 min at room temperature until a deep red/orange active complex forms.

  • Coupling: Add (6-chloropyridin-3-yl)methanamine (7.1 g, 50 mmol), 2-bromothiazole (8.2 g, 50 mmol), and NaOtBu (6.7 g, 70 mmol). Heat to 100 °C for 8 h.

  • IPC 1: HPLC analysis. Self-Validation: Ensure complete consumption of 2-bromothiazole.

  • Workup: Cool the mixture, filter through Celite to remove Pd black and inorganic salts, concentrate, and purify via recrystallization.

Benchmarking Data & Comparison

The following table summarizes the quantitative performance metrics of the three evaluated routes based on pilot-scale data:

MetricRoute A (Reductive Amination)Route B (Direct Alkylation)Route C (Buchwald-Hartwig)
Typical Yield 75 – 82%45 – 55%85 – 90%
Regioselectivity Excellent (No over-alkylation)Poor (Tertiary amine formation)Excellent
Purification Direct CrystallizationChromatography RequiredCrystallization / Scavenger Resin
Scalability HighLowMedium
Cost per Kg ModerateHigh (Due to purification)High (Pd catalyst & Ligands)
E-Factor (Waste) Medium (Insoluble TiO₂ salts)High (Chromatography solvents)Low

References

  • Practical Synthetic Organic Chemistry - Chemistry-Chemists.com. Highlights the use of titanium isopropoxide for the reductive amination of weakly nucleophilic amines. 1

  • Nitrogenous Aromatic Ring Compounds as Anti-Cancer Agents - Google Patents (EP1415987B1). Demonstrates the alkylation parameters for 2-aminothiazole derivatives using cesium carbonate. 2

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions in Pharmaceutical Compounds - RSC Advances. Details the application of Buchwald-Hartwig amination on heteroaryl halides using Xantphos/Pd systems. 3

Sources

Safety & Regulatory Compliance

Safety

The Causality of Waste Segregation: Why Molecular Structure Dictates Disposal

Standard Operating Procedure: Handling and Disposal of 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine For researchers and drug development professionals, managing the end-of-life lifecycle of complex heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine

For researchers and drug development professionals, managing the end-of-life lifecycle of complex heterocyclic compounds is as critical as the experimental workflows they enable. 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine (CAS 913482-62-9) is a specialized research chemical featuring a chlorinated pyridine ring linked to a thiazole moiety.

Due to its specific molecular architecture, this compound presents unique logistical and environmental challenges. This guide provides authoritative, step-by-step operational procedures for its safe handling, segregation, and disposal, grounded in established environmental health and safety (EHS) protocols.

Effective waste management requires understanding the combustion chemistry of the discarded molecule. 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine contains three critical heteroatoms that dictate its disposal pathway: Chlorine (Cl), Nitrogen (N), and Sulfur (S) .

  • The Halogen Factor (Chlorine): The presence of a covalently bound chlorine atom classifies this compound—and any solvent it is dissolved in—strictly as halogenated organic waste 1[1]. During standard incineration, halogenated compounds can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and hydrochloric acid (HCl) gas. Therefore, they must be routed to specialized high-temperature incinerators (>1,100 °C) equipped with alkaline scrubbers.

  • The Heteroatom Factor (Nitrogen & Sulfur): The pyridine/amine nitrogen and the thiazole sulfur oxidize during incineration to form NOx and SOx gases. Disposal facilities must be alerted to these elements so they can engage catalytic reduction systems and sulfur scrubbers to maintain Clean Air Act compliance.

  • The "Mixture Rule" Economics: Mixing a halogenated compound like 6-chloro-N-2-thiazolyl-3-pyridinemethanamine with a non-halogenated waste stream (e.g., a carboy of waste acetone) converts the entire volume into halogenated waste. Because halogenated disposal is significantly more expensive, improper segregation needlessly drives up laboratory operational costs2[2].

Step-by-Step Disposal Methodology

To ensure compliance with Resource Conservation and Recovery Act (RCRA) standards, follow this self-validating protocol for containerizing and transferring the waste.

Step 1: Determine the Waste Matrix and Apply the Mixture Rule Assess whether the compound is being disposed of as a neat solid or dissolved in a solvent. If dissolved, the entire solution must be treated as halogenated waste, regardless of the primary solvent's identity 3[3].

Step 2: Select Compatible Containment Use High-Density Polyethylene (HDPE) carboys or PTFE-lined glass containers. Critical Safety Note: Never use galvanized steel safety cans for this compound or its solutions. Halogenated organics can react with and corrode galvanized steel, leading to catastrophic leaks in the satellite accumulation area 4[4].

Step 3: Execute Proper Labeling Attach a standardized Hazardous Waste tag immediately upon placing the first drop/grain of waste into the container.

  • Check the "Halogenated Organic" and "Toxic" boxes.

  • Explicitly write: "6-chloro-N-2-thiazolyl-3-pyridinemethanamine (Contains Cl, N, S)".

Step 4: Establish Secondary Containment Place the primary waste container inside a designated secondary containment bin. Ensure this bin is physically segregated from incompatible chemicals, particularly alkali metals (e.g., sodium, potassium), strong bases, and powerful oxidizers, which can react violently with halogenated organics 5[5].

Step 5: EHS Transfer and Chain of Custody Submit a waste pickup request to your institutional EHS department. Do not allow the waste to accumulate past your facility's regulatory time limit (typically 90 to 180 days, depending on generator status) or exceed 55 gallons 2[2].

Spill Response & Decontamination Protocol

In the event of an accidental release of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine, immediate and precise action is required to prevent environmental contamination and exposure.

  • Isolate the Area: Evacuate non-essential personnel. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip nitrile or neoprene gloves (do not use latex, as it offers poor resistance to halogenated organics), a chemical-resistant lab coat, and splash-proof safety goggles.

  • Containment (Solid Spill): If the neat powder is spilled, do NOT sweep it dry, as this generates inhalable hazardous dust. Lightly dampen the powder with a compatible non-reactive solvent (e.g., water or a small amount of isopropanol) to suppress dust, then scoop it using a non-sparking tool into a wide-mouth HDPE waste container.

  • Containment (Liquid Spill): If spilled as a solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all contaminated paper towels, absorbents, and PPE used during the cleanup, and dispose of them in the solid halogenated waste stream.

Quantitative Data: Waste Segregation Matrix

To optimize laboratory operations and minimize disposal costs, adhere to the following comparative segregation guidelines:

Waste CategoryTarget CompoundsIncineration TempDisposal Cost FactorPrimary Combustion Hazards
Halogenated Organic 6-chloro-N-2-thiazolyl-3-pyridinemethanamine , DCM, Chloroform> 1,100 °CHigh (3x - 5x baseline)Dioxin formation, HCl gas, NOx, SOx
Non-Halogenated Organic Acetone, Ethanol, Hexane, Toluene~ 800 °C - 1,000 °CBaselineFlammability, VOC emissions
Heavy Metal Solutions Mercury, Cadmium, LeadSpecialized RecoveryVery HighSevere environmental toxicity

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for routing 6-chloro-N-2-thiazolyl-3-pyridinemethanamine into the correct waste stream.

DisposalWorkflow Start 6-Chloro-N-2-thiazolyl- 3-pyridinemethanamine State Assess Physical State Start->State Solid Solid (Neat Compound) State->Solid Liquid Liquid (In Solution) State->Liquid HalWaste Halogenated Waste Stream (Requires Scrubbers) Solid->HalWaste Direct Transfer Mix Mixture Rule Application Liquid->Mix Dissolved in any solvent Mix->HalWaste Entire volume becomes halogenated waste Incineration High-Temp Incineration (>1,100°C) HalWaste->Incineration EHS Transfer

Workflow for the classification and disposal of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

References

Sources

Handling

A Comprehensive Guide to the Safe Handling of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

As a novel compound, specific safety and toxicological data for 6-chloro-N-2-thiazolyl-3-pyridinemethanamine are not yet fully established. This guide provides a comprehensive framework for its safe handling, drawing upon the safety profiles of structurally analogous compounds, including chlorinated pyridines and aminothiazoles. The procedural recommendations herein are designed to provide a robust system of safety for researchers, scientists, and drug development professionals.

It is imperative to treat this compound with a high degree of caution, assuming it may be hazardous upon inhalation, ingestion, or skin contact. The following procedures should be implemented as a mandatory minimum standard for all laboratory work involving this substance.

I. Hazard Assessment and Control

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard assessment is warranted. Based on data from related chemical structures, 6-chloro-N-2-thiazolyl-3-pyridinemethanamine should be presumed to be a potential skin and eye irritant, and possibly toxic if ingested or inhaled.[2][3][4]

Key Engineering Controls:

  • Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted.[6][7]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5][8]

II. Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent exposure. The following table outlines the minimum required PPE for handling 6-chloro-N-2-thiazolyl-3-pyridinemethanamine.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side shields, or a full-face shield.[2][5]Protects against splashes and airborne particles, preventing severe eye irritation or damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5] Gloves must be inspected before use and changed frequently.[2]Provides a barrier against direct skin contact, which can cause irritation or burns.[2][9]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[8]Minimizes the risk of skin contact from spills or splashes.
Respiratory Protection For routine handling within a fume hood, respiratory protection may not be necessary. In the case of a spill or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][8]Prevents inhalation of airborne particles or vapors, which could be toxic.[4]

III. Standard Operating Procedures

Adherence to a strict operational workflow is critical for safety. The following step-by-step guides for donning and doffing PPE, as well as for handling and disposal of the chemical, are designed to create a self-validating system of safety.

A. PPE Donning and Doffing Protocol

The sequence of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Chemical_Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep1 Verify Fume Hood Operation Prep2 Gather All Necessary Equipment Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Hand1 Weigh Compound in Fume Hood Prep3->Hand1 Hand2 Prepare Solutions in Fume Hood Hand1->Hand2 Hand3 Keep Container Tightly Closed When Not in Use Hand2->Hand3 Clean1 Decontaminate Work Surfaces Hand3->Clean1 Clean2 Segregate and Label Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3

Caption: Chemical Handling Workflow.

IV. Spill Management and First Aid

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand. [8]4. Collect: Place the contained material into a clearly labeled, sealed container for hazardous waste. [8]5. Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste. [8] First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. [2][3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2][3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [2][3]

V. Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination.

Waste Segregation and Collection:

  • All waste containing 6-chloro-N-2-thiazolyl-3-pyridinemethanamine, including contaminated consumables (e.g., gloves, absorbent pads), must be collected in a dedicated, properly labeled, and sealed hazardous waste container. [8]* Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. [8] Disposal Method:

  • The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility. [8][10]* Engage a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical waste. [8]* Maintain detailed records of the waste, including its composition, quantity, and the date of collection for disposal. [8]

VI. References

  • Safety Data Sheet: Pyridine. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: (1R,4R)-1-N-(Pyridin-2-yl)cyclohexane-1,4-diamine. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. Available at: [Link]

  • SAFETY DATA SHEET: 2-Amino-6-chloropyridine. Fisher Scientific. Available at: [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

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